Ylangenyl acetate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1-methyl-8-propan-2-yl-3-tricyclo[4.4.0.02,7]dec-3-enyl)methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26O2/c1-10(2)13-7-8-17(4)14-6-5-12(9-19-11(3)18)16(17)15(13)14/h5,10,13-16H,6-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBDVJFXOTPVHBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC2(C3C1C2C(=CC3)COC(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Elucidating the Chemical Architecture of Ylangenyl Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Published: November 17, 2025
Abstract
Ylangenyl acetate, a sesquiterpenoid constituent isolated from the fruits of Schisandra chinensis, holds potential interest for researchers in natural product chemistry and drug discovery. Its complete chemical structure elucidation is paramount for understanding its biosynthetic pathways, pharmacological activity, and potential for synthetic derivatization. This technical guide provides a comprehensive overview of the methodologies and data interpretation integral to the structural determination of sesquiterpenoids, using a representative example from Schisandra chinensis due to the limited availability of specific public data on this compound. The principles and techniques detailed herein are directly applicable to the structural characterization of this compound and other novel sesquiterpenoids.
Introduction
This compound is a naturally occurring sesquiterpenoid identified in the essential oil of Schisandra chinensis fruits.[1][2][3] It possesses the molecular formula C₁₇H₂₆O₂ and a molecular weight of 262.39 g/mol .[2] As a member of the vast and structurally diverse class of sesquiterpenoids, its chemical architecture is based on a 15-carbon backbone, biosynthetically derived from three isoprene units, with the addition of an acetate functional group. The precise arrangement of atoms and stereochemistry defines its unique properties and biological activity.
The elucidation of such a structure is a systematic process that relies on a combination of modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. This guide will walk through the typical experimental workflow and data analysis involved in this process.
Experimental Protocols
The structural elucidation of a natural product like this compound typically begins with its isolation and purification from the source material, followed by spectroscopic analysis.
Isolation of Sesquiterpenoids from Schisandra chinensis
A general procedure for the isolation of sesquiterpenoids from the fruits of Schisandra chinensis is as follows:
-
Extraction: Dried and powdered fruits of Schisandra chinensis are subjected to extraction with a suitable organic solvent, such as ethanol or methanol, at room temperature. The resulting crude extract is then concentrated under reduced pressure.
-
Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, for example, n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity. Sesquiterpenoids are typically found in the less polar fractions (e.g., n-hexane and ethyl acetate).
-
Chromatographic Separation: The sesquiterpenoid-rich fractions are then subjected to a series of chromatographic techniques to isolate individual compounds. These techniques may include:
-
Column Chromatography: Using silica gel or other stationary phases with a gradient elution system of solvents like hexane and ethyl acetate.
-
Preparative Thin-Layer Chromatography (TLC): For the separation of smaller quantities of compounds.
-
High-Performance Liquid Chromatography (HPLC): Often used as a final purification step to obtain highly pure compounds.
-
Spectroscopic Analysis
Once a pure compound is isolated, its structure is determined using a suite of spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (Proton NMR): Provides information about the number of different types of protons, their chemical environment, and their connectivity to neighboring protons. Samples are typically dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹³C NMR (Carbon NMR): Provides information about the number of different types of carbon atoms in the molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, allowing for the assembly of the molecular skeleton.
-
-
Mass Spectrometry (MS):
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which is used to determine the elemental composition and molecular formula of the compound.
-
-
Infrared (IR) Spectroscopy:
-
Identifies the presence of specific functional groups in the molecule based on the absorption of infrared radiation at characteristic frequencies. For this compound, key absorptions would be expected for the ester carbonyl (C=O) group and C-O bonds.
-
Data Presentation: A Representative Sesquiterpenoid from Schisandra chinensis
As specific, publicly available spectroscopic data for this compound is limited, the following tables present representative ¹H and ¹³C NMR data for a known sesquiterpenoid isolated from Schisandra chinensis. This data illustrates the type of information obtained and its utility in structure elucidation.
Table 1: Representative ¹H NMR Data for a Sesquiterpenoid from Schisandra chinensis (in CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| 5.35 | t | 1H | 7.2 | Olefinic Proton |
| 4.50 | dd | 1H | 11.5, 5.5 | H attached to oxygen-bearing carbon |
| 2.05 | s | 3H | - | Acetate Methyl Protons |
| 1.68 | s | 3H | - | Olefinic Methyl Protons |
| 0.95 | d | 3H | 6.8 | Methyl Protons |
| 0.88 | d | 3H | 6.8 | Methyl Protons |
Table 2: Representative ¹³C NMR Data for a Sesquiterpenoid from Schisandra chinensis (in CDCl₃)
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| 170.5 | C | Ester Carbonyl Carbon |
| 141.2 | C | Olefinic Carbon |
| 120.8 | CH | Olefinic Carbon |
| 80.1 | CH | Carbon attached to Oxygen |
| 45.3 | CH | - |
| 38.7 | CH₂ | - |
| 28.2 | CH₂ | - |
| 25.7 | CH₃ | Olefinic Methyl Carbon |
| 21.1 | CH₃ | Acetate Methyl Carbon |
| 19.8 | CH₃ | Methyl Carbon |
| 16.5 | CH₃ | Methyl Carbon |
Visualization of the Elucidation Workflow
The logical process of elucidating a chemical structure from spectroscopic data can be visualized as a workflow. This involves integrating information from different spectroscopic techniques to piece together the molecular puzzle.
Conclusion
The chemical structure elucidation of this compound, a sesquiterpenoid from Schisandra chinensis, is a meticulous process that relies on the synergistic application of modern spectroscopic techniques. While specific data for this compound remains scarce in public databases, the principles and experimental protocols outlined in this guide provide a robust framework for its characterization. The representative data and workflow presented herein serve as a valuable resource for researchers and scientists engaged in the exploration of novel natural products and their potential applications in drug development. Further research involving the isolation and comprehensive spectroscopic analysis of this compound is necessary to fully define its chemical structure and unlock its therapeutic potential.
References
Technical Guide: Unraveling the Properties of CAS Number 90039-63-7, Commercially Known as Ylang-Ylang Oil
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the substance associated with CAS number 90039-63-7. It is imperative to clarify that this CAS number refers to the complex essential oil extracted from the flowers of the Cananga odorata tree, commonly known as Ylang-Ylang Oil. While the user query specified "ylangenyl acetate," this compound is a constituent of the broader essential oil. This document will therefore focus on the properties of Ylang-Ylang Oil, while also referencing its key components, including this compound, where relevant. This guide synthesizes critical data on the oil's chemical composition, physicochemical properties, and significant biological activities, presenting it in a manner accessible to researchers and professionals in drug development.
Chemical Identity and Composition
CAS number 90039-63-7 is assigned to Oils, ylang-ylang. This is a complex mixture of volatile organic compounds obtained through steam distillation of fresh Cananga odorata flowers. The composition of the oil can vary significantly depending on the geographical origin, the stage of flower development, and the specific fraction collected during the distillation process. The distillation process is often fractional, yielding different grades of the oil, such as Extra, I, II, and III, with the earlier fractions being richer in esters and the later fractions containing more sesquiterpenes.[1]
This compound is a fragrance compound and an ester that is a constituent of ylang-ylang oil.[2] The oil is a rich source of various chemical compounds, primarily monoterpenes, sesquiterpenes, and phenylpropanoids.[3]
Table 1: Major Chemical Constituents of Ylang-Ylang Oil
| Compound Class | Major Components | Typical Percentage Range (%) | Reference |
| Esters | Benzyl acetate, Geranyl acetate, Benzyl benzoate, Farnesyl acetate, Methyl benzoate, Benzyl salicylate | 5-20 (Benzyl acetate), 3-15 (Geranyl acetate) | [3][4] |
| Monoterpenols | Linalool, Geraniol | 10-30 (Linalool) | [3][4] |
| Sesquiterpenes | β-Caryophyllene, Germacrene D, α-Farnesene, α-Humulene | 5-25 (β-Caryophyllene), 5-20 (Germacrene D) | [3][4] |
| Phenols | p-Cresyl methyl ether | 5-16 | [3] |
Physicochemical Properties
Ylang-Ylang Oil is a pale yellow to golden, oily liquid with a characteristic sweet, floral, and balsamic odor. Its physical and chemical properties can vary based on the grade of the oil.
Table 2: Physicochemical Properties of Ylang-Ylang Oil
| Property | Value | Reference |
| Appearance | Pale yellow to golden oily liquid | [5] |
| Odor | Sweet, floral, balsamic | [5] |
| Boiling Point | Approximately 264 °C | [6] |
| Density | 0.920 - 0.950 g/mL at 20°C | [5] |
| Flash Point | Approximately 88 °C | [6] |
| Refractive Index | 1.495 - 1.513 at 20°C | [5] |
Biological and Pharmacological Properties
Ylang-Ylang Oil and its constituents have been investigated for a range of biological activities. These properties are of significant interest for potential therapeutic applications.
Effects on the Nervous System
Ylang-Ylang Oil is traditionally used in aromatherapy for its calming and mood-lifting effects.[3] Studies have suggested that inhalation of the oil can lead to a reduction in blood pressure and heart rate, indicating a sedative effect.[7][8] Some of its major components, such as linalool, are known to have anxiolytic and sedative properties.[9]
Anti-inflammatory and Analgesic Effects
Research has indicated that Ylang-Ylang Oil possesses anti-inflammatory properties.[7] A study in mice demonstrated that the essential oil reduced neuropathic pain and associated anxiety, suggesting its potential in managing chronic pain conditions.[10] The anti-inflammatory effects may be attributed to the presence of compounds like β-caryophyllene, which is a known agonist of the cannabinoid receptor 2 (CB2).[2][11]
Antimicrobial Activity
The essential oil has shown antimicrobial activity against a range of bacteria and fungi, which may have applications in dermatology and as a natural preservative.[3]
Signaling Pathways
The diverse biological activities of Ylang-Ylang Oil can be attributed to the interaction of its components with various cellular signaling pathways. While research on the complete oil is ongoing, studies on its major constituents provide insights into its mechanisms of action.
NF-κB Signaling Pathway
Linalool, a major component of the oil, has been shown to down-regulate the NF-κB signaling pathway in liver cells.[6] This pathway is a key regulator of inflammation, and its inhibition by linalool likely contributes to the anti-inflammatory effects of Ylang-Ylang Oil.
MAPK Signaling Pathway
β-Caryophyllene, another significant component, has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[12] This pathway is involved in cellular processes such as proliferation, differentiation, and apoptosis. The interaction of β-caryophyllene with the CB2 receptor can lead to the modulation of MAPK pathways like ERK1/2 and JNK1/2, contributing to its anti-inflammatory effects.[13]
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) for Chemical Profiling
A standard method for analyzing the chemical composition of Ylang-Ylang Oil is Gas Chromatography-Mass Spectrometry (GC-MS).[14]
Objective: To identify and quantify the volatile components of Ylang-Ylang Oil.
Methodology:
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Sample Preparation: Dilute the Ylang-Ylang Oil sample in a suitable solvent (e.g., dichloromethane or hexane) to a concentration of approximately 1-10%.
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GC-MS System: Utilize a gas chromatograph coupled with a mass spectrometer.
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Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used.
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Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.
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Oven Temperature Program: A programmed temperature gradient is employed to separate the components based on their boiling points. An example program could be: initial temperature of 60°C, ramped to 240°C at a rate of 3°C/min.
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Injection: A small volume (e.g., 1 µL) of the diluted sample is injected into the GC inlet, typically in split mode.
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Mass Spectrometer: The MS is operated in electron ionization (EI) mode. The mass range is scanned from approximately 40 to 400 amu.
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Data Analysis: The resulting chromatogram and mass spectra are analyzed. Components are identified by comparing their mass spectra and retention indices with those in spectral libraries (e.g., NIST, Wiley) and with authentic standards.
Safety and Handling
Ylang-Ylang Oil is generally considered safe for topical and aromatic use, but it can cause skin sensitization in some individuals. It is recommended to perform a patch test before extensive topical application. Safety Data Sheets (SDS) indicate that the oil may cause skin irritation and an allergic skin reaction.[15] It is harmful to aquatic life with long-lasting effects.[15] Standard laboratory safety precautions, including the use of gloves and eye protection, should be followed when handling the concentrated oil.
Conclusion
References
- 1. Improvement of Ylang-Ylang Essential Oil Characterization by GC×GC-TOFMS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. β-Caryophyllene, A Natural Dietary CB2 Receptor Selective Cannabinoid can be a Candidate to Target the Trinity of Infection, Immunity, and Inflammation in COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Traditional Uses, Phytochemistry, and Bioactivities of Cananga odorata (Ylang-Ylang) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical Composition, Antioxidant, Antibacterial, and Hemolytic Properties of Ylang-Ylang (Cananga odorata) Essential Oil: Potential Therapeutic Applications in Dermatology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Traditional Uses, Phytochemistry, and Bioactivities of Cananga odorata (Ylang-Ylang) | Semantic Scholar [semanticscholar.org]
- 6. tandfonline.com [tandfonline.com]
- 7. health.com [health.com]
- 8. brain-kick.de [brain-kick.de]
- 9. Ylang Ylang Oil - Benefits & Uses In Perfumery and Skin & Hair Care [newdirectionsaromatics.com]
- 10. researchgate.net [researchgate.net]
- 11. β-Caryophyllene, A Natural Dietary CB2 Receptor Selective Cannabinoid can be a Candidate to Target the Trinity of Infection, Immunity, and Inflammation in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Beta-Caryophyllene, a Cannabinoid Receptor Type 2 Selective Agonist, in Emotional and Cognitive Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. spectralabsci.com [spectralabsci.com]
- 15. Ylang Ylang Oil: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
The Natural Provenance of Ylangenyl Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
"Ylangenyl acetate" is a term that broadly encompasses the diverse array of acetate esters found within the essential oil of the ylang-ylang tree, Cananga odorata. These esters are significant contributors to the characteristic sweet, floral, and fruity aroma of the oil, which is a valuable ingredient in perfumery, cosmetics, and aromatherapy. For researchers and drug development professionals, understanding the natural sources, chemical diversity, and biosynthesis of these compounds is crucial for potential applications in pharmacology and biotechnology. This technical guide provides an in-depth overview of the natural origins of this compound, detailing its chemical composition, extraction and analytical protocols, and biosynthetic pathways.
Primary Natural Source: Cananga odorata
The sole natural source of this compound is the essential oil extracted from the flowers of Cananga odorata, a tropical tree belonging to the Annonaceae family. The composition of the essential oil, including the concentration of various acetate esters, is highly dependent on several factors, including the geographical origin, the stage of flower development at harvest, and the distillation fraction.
Geographical Variations in Composition
The relative abundance of different acetate esters in ylang-ylang oil varies significantly with the geographical location of cultivation. This variation is attributed to differences in climate, soil composition, and local cultivation and distillation practices.
| Component | Madagascar Origin (%) | Comoros Origin (%) | Other Reported Ranges (%) |
| Geranyl Acetate | 5.42[1] | 1.4 - 4.18[1] | < 15.0[2] |
| Benzyl Acetate | 2.82[1] | 0.55 - 5.02[1] | 10.0[3] |
| (E,E)-Farnesyl Acetate | - | - | - |
| Linalyl Acetate | - | - | 16.14 (in leaves)[4] |
| cinnamyl acetate | - | Higher content reported[1] | - |
| trans-Farnesyl acetate | - | Higher content reported[1] | - |
Table 1: Geographical Variation in the Percentage Composition of Major Acetate Esters in Cananga odorata Essential Oil. Note: "-" indicates data not specified in the cited sources.
Variation with Distillation Fraction
The process of steam distilling ylang-ylang flowers is often fractional, yielding different grades of essential oil (Extra, I, II, III, and Complete). The concentration of acetate esters, which are generally more volatile, is highest in the initial fractions.
| Component | Extra Grade (%) | First Grade (%) | Second Grade (%) | Third Grade (%) |
| Benzyl Acetate | 5.5 - 17.5[5] | - | - | - |
| Geranyl Acetate | 2.5 - 14.0[5] | - | - | - |
Table 2: Variation in Acetate Ester Composition with Steam Distillation Fraction of Cananga odorata Essential Oil. Note: "-" indicates data not specified in the cited sources.
Variation with Flower Development
The chemical composition of the essential oil also changes as the Cananga odorata flower matures.
| Component | Early Flowering (%) | Intermediate Flowering (%) | Mature Flowering (%) |
| Linalool | High | High | High |
| Geranyl Acetate | High | Dominant | Dominant |
| Benzyl Benzoate | High | Lower | - |
| Benzyl Acetate | - | - | High |
Table 3: Relative Abundance of Key Aromatic Compounds during Flower Development of Cananga odorata.[6] Note: This table indicates relative abundance rather than specific percentages.
Experimental Protocols
Extraction: Steam Distillation
Steam distillation is the primary method for extracting essential oils from Cananga odorata flowers.[7]
Methodology:
-
Plant Material Preparation: Freshly harvested, mature Cananga odorata flowers are used. The flowers should be free from any foreign matter.
-
Apparatus Setup: A distillation still, typically made of stainless steel, is loaded with the flower material. The still is connected to a steam generator and a condenser. A separator is placed at the outlet of the condenser to collect the distillate.
-
Distillation Process:
-
Steam is introduced into the bottom of the still and passes through the plant material.
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The steam ruptures the oil glands in the flowers, releasing the volatile essential oil components.
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The mixture of steam and essential oil vapor travels to the condenser.
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The temperature and pressure are carefully controlled during distillation. Optimal temperatures typically range from 60°C to 100°C.[8]
-
-
Condensation and Separation:
-
In the condenser, the vapor is cooled, causing it to condense back into a liquid form.
-
The liquid, a mixture of essential oil and water (hydrosol), is collected in a separator.
-
Due to their different densities and immiscibility, the essential oil forms a layer on top of the hydrosol and can be decanted.
-
-
Fractional Collection: For ylang-ylang oil, the distillation process is often fractional. The first portion of the distillate, collected over a shorter period, is termed "Extra" and is richest in the more volatile esters. Subsequent fractions (I, II, and III) are collected over longer periods. A "Complete" oil is obtained by a continuous, uninterrupted distillation.
Caption: Steam Distillation Workflow for Cananga odorata Essential Oil.
Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the standard analytical technique for identifying and quantifying the individual components of ylang-ylang essential oil.
Methodology:
-
Sample Preparation: A dilute solution of the ylang-ylang essential oil is prepared in a suitable solvent, such as hexane or ethanol.
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer is used.
-
Gas Chromatography:
-
Injection: A small volume of the diluted sample is injected into the GC inlet, where it is vaporized.
-
Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The column's stationary phase separates the components of the oil based on their boiling points and polarity.
-
Temperature Program: The oven temperature is programmed to increase gradually, allowing for the sequential elution of compounds from the column. A typical program might start at a lower temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 240°C).
-
-
Mass Spectrometry:
-
Ionization: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized, typically by electron impact (EI).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of each ion at each m/z value, generating a mass spectrum for each component.
-
-
Data Analysis:
-
Identification: The mass spectrum of each component is compared to a spectral library (e.g., NIST, Wiley) for identification.
-
Quantification: The area of each peak in the gas chromatogram is proportional to the concentration of the corresponding component in the sample.
-
Caption: GC-MS Analysis Workflow for Ylang-Ylang Essential Oil.
Biosynthesis of Ylangenyl Acetates
The biosynthesis of the various acetate esters found in Cananga odorata involves several key metabolic pathways. The alcohol moieties of these esters are derived from the terpenoid and phenylpropanoid pathways, while the acetyl group is provided by acetyl-CoA.
Biosynthesis of Terpenoid-Derived Alcohols (Geraniol, Linalool, Farnesol)
The biosynthesis of monoterpene (C10) and sesquiterpene (C15) alcohols occurs through the methylerythritol phosphate (MEP) and mevalonate (MVA) pathways.
-
MEP Pathway (in plastids): This pathway produces the C5 precursors isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are the building blocks for monoterpenes like geraniol and linalool.
-
MVA Pathway (in cytosol): This pathway also produces IPP and DMAPP, which are primarily used for the synthesis of sesquiterpenes like farnesol.
Geranyl pyrophosphate (GPP) is the precursor for monoterpenes, and farnesyl pyrophosphate (FPP) is the precursor for sesquiterpenes. Terpene synthases (TPS) then convert these pyrophosphates into the various terpene alcohols.
Biosynthesis of Phenylpropanoid-Derived Alcohols (Benzyl Alcohol, Cinnamyl Alcohol)
Aromatic alcohols are derived from the shikimate pathway, which produces the amino acid phenylalanine. Phenylalanine is then converted through a series of enzymatic reactions to produce compounds like benzyl alcohol and cinnamyl alcohol.
Ester Formation by Alcohol Acyltransferases (AATs)
The final step in the biosynthesis of ylangenyl acetates is the esterification of the alcohol moieties with acetyl-CoA. This reaction is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs), which belong to the BAHD superfamily of acyltransferases.[9]
General Reaction:
Alcohol + Acetyl-CoA --(AAT)--> Acetate Ester + CoA
Specific AATs have affinities for different alcohol substrates. For example, geraniol acetyltransferase (GAT) would catalyze the formation of geranyl acetate, while benzyl alcohol acetyltransferase (BEAT) would produce benzyl acetate. The expression and activity of these AATs in the flowers of Cananga odorata are key determinants of the final composition of the essential oil.
Caption: Biosynthetic Pathways of Ylangenyl Acetates in Cananga odorata.
Conclusion
The term "this compound" refers to a complex mixture of acetate esters, primarily found in the essential oil of Cananga odorata. The composition of these esters is highly variable, influenced by geography, distillation practices, and flower maturity. The extraction and analysis of these compounds are well-established, with steam distillation and GC-MS being the principal techniques. The biosynthesis of ylangenyl acetates is a complex process involving the convergence of terpenoid and phenylpropanoid pathways with the action of alcohol acyltransferases. A thorough understanding of these factors is essential for the quality control of ylang-ylang oil and for exploring the potential applications of its constituent acetate esters in various scientific and industrial fields.
References
- 1. mdpi.com [mdpi.com]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Ylang Ylang Oil | 8006-81-3 [chemicalbook.com]
- 6. Identification and functional analysis of a deduced geraniol synthase from Camphora officinarum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Part 3: Distillation Methods—Steam Distillation | doTERRA Essential Oils [doterra.com]
- 8. distillequipment.com [distillequipment.com]
- 9. Frontiers | Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit [frontiersin.org]
An In-depth Technical Guide to the Ylangenyl Acetate Biosynthesis Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ylangenyl acetate is a significant contributor to the characteristic floral and fruity aroma of ylang-ylang essential oil, a valuable ingredient in the fragrance and cosmetic industries. This bicyclic sesquiterpenoid ester's biosynthesis is a multi-step enzymatic process originating from the general isoprenoid pathway. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the known enzymatic steps, offering experimental protocols for key enzyme assays, and presenting available quantitative data. The pathway begins with the universal precursors isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) and proceeds through the formation of farnesyl pyrophosphate (FPP). A key multifunctional sesquiterpene synthase, CoTPS2, found in Cananga odorata, catalyzes the cyclization of FPP to form β-ylangene. The subsequent oxidation of β-ylangene to ylangenol and its final esterification to this compound are catalyzed by a putative cytochrome P450 monooxygenase and an uncharacterized acetyltransferase, respectively. This guide aims to serve as a foundational resource for researchers seeking to understand, engineer, and potentially harness this pathway for the sustainable production of this compound.
Introduction
The biosynthesis of this compound is a specialized branch of the broader terpenoid metabolic network in plants. Terpenoids, also known as isoprenoids, are the largest and most diverse class of natural products, with over 55,000 identified compounds. They are all synthesized from the common five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP)[1]. These precursors are produced through two distinct pathways: the mevalonate (MVA) pathway, which is active in the cytosol, and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which operates in the plastids[2].
The biosynthesis of sesquiterpenes, which are C15 terpenoids, primarily utilizes farnesyl pyrophosphate (FPP) derived from the MVA pathway. This compound is a sesquiterpenoid ester, and its formation involves the cyclization of FPP, followed by hydroxylation and acetylation. This guide will focus on the core enzymatic steps leading to the formation of this compound, with a particular emphasis on the enzymes identified in ylang-ylang (Cananga odorata), the primary natural source of this aromatic compound.
The this compound Biosynthesis Pathway
The biosynthesis of this compound can be conceptually divided into three main stages:
-
Formation of the Precursor Farnesyl Pyrophosphate (FPP): This stage is part of the general isoprenoid biosynthesis pathway.
-
Cyclization of FPP to β-Ylangene: This is the first committed step specific to the ylangene backbone formation.
-
Post-cyclization Modifications: This stage involves the conversion of β-ylangene into this compound.
Stage 1: Formation of Farnesyl Pyrophosphate (FPP)
The biosynthesis of FPP begins with the condensation of two molecules of acetyl-CoA in the MVA pathway, which proceeds through a series of enzymatic reactions to produce IPP. IPP is then isomerized to DMAPP. Subsequently, a head-to-tail condensation of DMAPP and IPP, catalyzed by geranyl pyrophosphate synthase (GPPS), yields the C10 intermediate geranyl pyrophosphate (GPP). Finally, farnesyl pyrophosphate synthase (FPPS) catalyzes the addition of another IPP molecule to GPP to form the C15 sesquiterpene precursor, FPP.
Stage 2: Cyclization of FPP to β-Ylangene
The crucial step in the formation of the ylangene scaffold is the cyclization of the linear FPP molecule. This reaction is catalyzed by a specific class of enzymes known as terpene synthases (TPSs). In ylang-ylang (Cananga odorata var. fruticosa), a multifunctional sesquiterpene synthase, designated as CoTPS2 , has been identified and functionally characterized[3]. This enzyme is responsible for the conversion of FPP into three sesquiterpene products: β-ylangene, β-copaene, and β-cubebene[3].
The catalytic mechanism of sesquiterpene synthases involves the ionization of the pyrophosphate group from FPP, generating a farnesyl cation. This highly reactive intermediate then undergoes a series of intramolecular cyclizations, rearrangements, and deprotonations, guided by the enzyme's active site, to yield the final terpene product(s).
Stage 3: Post-cyclization Modifications to this compound
Following the formation of the β-ylangene backbone, two additional enzymatic steps are required to produce this compound:
-
Hydroxylation of β-Ylangene to Ylangenol: This step is presumed to be catalyzed by a cytochrome P450 monooxygenase (P450). While a specific P450 responsible for this reaction in C. odorata has not yet been functionally characterized, P450s are well-known for their role in the functional diversification of terpenoids through hydroxylation reactions.
-
Acetylation of Ylangenol to this compound: The final step is the esterification of the hydroxyl group of ylangenol with an acetyl group. This reaction is catalyzed by an alcohol acetyltransferase (AAT) . The specific AAT responsible for the formation of this compound in ylang-ylang has not been identified to date. However, plant AATs belong to the diverse BAHD superfamily of acyltransferases, which are known to catalyze the formation of a wide range of esters, including those of terpenoid alcohols[4].
Signaling Pathways and Experimental Workflows
This compound Biosynthesis Pathway
The following diagram illustrates the proposed biosynthetic pathway from the central precursor FPP to this compound.
Experimental Workflow for Terpene Synthase Characterization
The following diagram outlines a typical workflow for the identification and functional characterization of a terpene synthase like CoTPS2.
References
- 1. Metabolic Flux Analysis for Biosynthesis of Volatile Terpenoids in Model ... - Somnath Koley - Google Böcker [books.google.se]
- 2. english.cas.cn [english.cas.cn]
- 3. The floral transcriptome of ylang ylang (Cananga odorata var. fruticosa) uncovers biosynthetic pathways for volatile organic compounds and a multifunctional and novel sesquiterpene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aadreaessentials.com [aadreaessentials.com]
Physicochemical Properties of Ylangenyl Acetate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ylangenyl acetate (CAS No. 90039-63-7) is a sesquiterpenoid ester, a class of organic compounds prevalent in the essential oils of many plants. As a natural product, it holds potential for investigation in various scientific domains, including pharmacology and materials science.[1] This technical guide provides a comprehensive overview of the known physicochemical properties of this compound. Due to the limited availability of specific experimental data for this compound, this guide also presents data for structurally related and well-characterized terpenoid acetates to offer a comparative context for researchers.
Core Physicochemical Properties
Table 1: Core Physicochemical Data for this compound
| Property | Value | Source |
| CAS Number | 90039-63-7 | [1] |
| Molecular Formula | C₁₇H₂₆O₂ | [1] |
| Molecular Weight | 262.39 g/mol | [1] |
| Physical Description | Oil / Typically exists as solids at room temperature | [2][3] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2] |
Comparative Physicochemical Data
To provide a frame of reference, the following table summarizes the physicochemical properties of other common terpenoid acetates. These compounds share structural similarities with this compound and their properties can offer insights into its expected characteristics.
Table 2: Physicochemical Properties of Structurally Related Terpenoid Acetates
| Property | Linalyl Acetate | Geranyl Acetate | Eugenyl Acetate | Neryl Acetate | Prenyl Acetate |
| CAS Number | 115-95-7[4] | 105-87-3[5] | 93-28-7 | 141-12-8[6] | 1191-16-8[7] |
| Molecular Formula | C₁₂H₂₀O₂[8] | C₁₂H₂₀O₂[5] | C₁₂H₁₄O₃ | C₁₂H₂₀O₂[6] | C₇H₁₂O₂[7] |
| Molecular Weight | 196.29 g/mol [8] | 196.29 g/mol [5] | 206.24 g/mol | 196.29 g/mol [6] | 128.17 g/mol [7] |
| Boiling Point | 220 °C[4] | 240-245 °C[5] | 281-286 °C | 134 °C at 25 mmHg[6] | 151-152 °C at 752 mmHg[7] |
| Melting Point | < 25 °C[9] | < 25 °C[5] | 29-31 °C | < 25 °C[6] | Not Available |
| Density | 0.895 g/cm³[8] | 0.916 g/cm³ at 15 °C[5] | 1.079 g/mL at 25 °C | 0.91 g/mL at 25 °C[6] | 0.917 g/mL at 25 °C[7] |
| Refractive Index | n20/D 1.449 - 1.452[10] | Not Available | n20/D 1.518 | n20/D 1.460[6] | n20/D 1.43[7] |
| Solubility in Water | Insoluble[8] | Insoluble[5] | Insoluble | 34.51-773.28 mg/L at 20°C[6] | Not Available |
| Solubility in Organic Solvents | Soluble in ethanol and diethyl ether[11] | Soluble in organic solvents[5] | Soluble in ether, fixed oils[12] | Not Available | Not Available |
Experimental Protocols
The following sections detail standardized experimental methodologies that can be employed to determine the key physicochemical properties of this compound.
Determination of Boiling Point (Micro-Boiling Point Method)
This method is suitable for determining the boiling point of a small quantity of a liquid sample.
Materials:
-
Capillary tube (sealed at one end)
-
Small test tube or sample vial
-
Thermometer
-
Heating apparatus (e.g., oil bath or melting point apparatus with a heating block)
-
Sample of this compound
Procedure:
-
A small amount of the this compound sample is placed into the small test tube or sample vial.
-
A capillary tube, sealed at one end, is inverted and placed into the sample.
-
The sample tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
-
The assembly is heated gradually in the heating apparatus.
-
As the temperature rises, air trapped in the capillary tube will be expelled, and a stream of bubbles will emerge from the open end of the capillary tube.
-
Heating is continued until a steady stream of bubbles is observed.
-
The heating is then discontinued, and the apparatus is allowed to cool.
-
The boiling point is the temperature at which the liquid sample begins to enter the capillary tube.
Determination of Solubility
The following qualitative method can be used to assess the solubility of this compound in various solvents.
Materials:
-
Small test tubes
-
A range of solvents (e.g., water, ethanol, acetone, hexane, dichloromethane)
-
Sample of this compound
-
Vortex mixer or stirring rod
Procedure:
-
A small, measured amount of this compound (e.g., 10 mg) is placed into a series of test tubes.
-
A measured volume of a solvent (e.g., 1 mL) is added to each test tube.
-
The tubes are agitated vigorously using a vortex mixer or stirring rod for a set period (e.g., 1-2 minutes).
-
The mixture is then allowed to stand and observed for the presence of any undissolved solid or for the formation of a homogenous solution.
-
The solubility is classified based on visual inspection (e.g., soluble, partially soluble, insoluble).
Potential Biological Activity and Signaling Pathways
While specific biological activities and signaling pathways for this compound are not well-documented in the current literature, studies on structurally similar compounds can provide valuable insights. For instance, linalyl acetate, a monoterpenoid acetate, has been shown to possess anti-inflammatory properties by attenuating the canonical NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[13]
The NF-κB signaling cascade is a crucial regulator of immune and inflammatory responses. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of kappa B (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated and subsequently degraded. This allows NF-κB to translocate to the nucleus, where it induces the transcription of genes encoding inflammatory mediators. Linalyl acetate has been observed to inhibit this process by suppressing the degradation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB.[13]
The following diagram illustrates the canonical NF-κB signaling pathway and the inhibitory action of linalyl acetate as a representative example of how a terpenoid acetate might modulate cellular signaling.
Conclusion
This technical guide has synthesized the available physicochemical information for this compound. While specific experimental data for several key properties are currently lacking, the provided comparative data for structurally similar compounds offers a valuable resource for researchers. The detailed experimental protocols serve as a practical guide for the determination of these properties. Furthermore, the exploration of the biological activity of the related compound, linalyl acetate, provides a potential avenue for future research into the pharmacological effects of this compound. Further empirical studies are warranted to fully characterize this promising natural product.
References
- 1. This compound | 90039-63-7 [m.chemicalbook.com]
- 2. This compound | CAS 90039-63-7 | ScreenLib [screenlib.com]
- 3. 伊兰根酯乙酸酯 | this compound | CAS 90039-63-7 | 天然产物 | 美国InvivoChem [invivochem.cn]
- 4. Linalyl acetate | 115-95-7 [chemicalbook.com]
- 5. Geranyl acetate - Wikipedia [en.wikipedia.org]
- 6. NERYL ACETATE CAS#: 141-12-8 [m.chemicalbook.com]
- 7. Prenyl acetate = 98 , stabilized, FG 1191-16-8 [sigmaaldrich.com]
- 8. Linalyl acetate - Wikipedia [en.wikipedia.org]
- 9. Linalyl Acetate | C12H20O2 | CID 8294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. ScenTree - Linalyl acetate (CAS N° 115-95-7) [scentree.co]
- 11. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 12. Eugenyl Acetate | C12H14O3 | CID 7136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Ylangenyl Acetate: A Comprehensive Spectroscopic Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ylangenyl acetate is a sesquiterpenoid acetate, a class of natural products of significant interest in chemical and pharmaceutical research due to their diverse biological activities. This technical guide provides a detailed overview of the expected spectral data for this compound, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. In the absence of experimentally acquired spectra in publicly available databases, this guide presents predicted data based on the known structure of the parent alcohol, ylangenol, and established spectroscopic principles for related compounds. Detailed experimental protocols for obtaining such data are also provided to facilitate further research.
Predicted Spectral Data
The spectral data presented below are predicted based on the structure of this compound, derived from ylangenol. These predictions are intended to serve as a reference for researchers aiming to identify or characterize this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted, CDCl₃, 500 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.5-5.0 | m | 2H | Protons on the carbon bearing the acetate |
| ~5.3 | br s | 1H | Olefinic proton |
| ~2.05 | s | 3H | Acetate methyl protons |
| 0.8 - 2.5 | m | ~20H | Aliphatic and allylic protons |
¹³C NMR (Predicted, CDCl₃, 125 MHz):
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| ~170-171 | C | Carbonyl carbon of acetate |
| ~140-150 | C | Quaternary olefinic carbon |
| ~115-125 | CH | Olefinic methine carbon |
| ~70-80 | CH₂ | Carbon bearing the acetate |
| ~60-70 | C | Quaternary carbons in the ring system |
| ~40-60 | CH | Methine carbons in the ring system |
| ~20-40 | CH₂ | Methylene carbons in the ring system |
| ~21 | CH₃ | Acetate methyl carbon |
| ~15-30 | CH₃ | Methyl carbons on the ring system |
Mass Spectrometry (MS)
Expected Fragmentation Pattern (Electron Ionization - EI):
| m/z | Interpretation |
| 262 | [M]⁺ (Molecular Ion) |
| 202 | [M - CH₃COOH]⁺ (Loss of acetic acid) |
| 187 | [M - CH₃COOH - CH₃]⁺ (Loss of acetic acid and a methyl group) |
| 43 | [CH₃CO]⁺ (Acetyl cation - often a base peak) |
Infrared (IR) Spectroscopy
Characteristic Absorption Bands:
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |
| ~2950-2850 | C-H stretch | Alkanes |
| ~1735-1745 | C=O stretch | Ester (acetate) |
| ~1230-1240 | C-O stretch | Ester (acetate) |
| ~1370 | C-H bend | Methyl |
Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the spectral data for this compound.
NMR Spectroscopy
Sample Preparation:
-
Dissolve approximately 5-10 mg of purified this compound in about 0.6 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Spectroscopy:
-
Instrument: 500 MHz NMR spectrometer.
-
Pulse Program: Standard single-pulse sequence (zg30).
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-12 ppm.
-
Temperature: 298 K.
¹³C NMR Spectroscopy:
-
Instrument: 125 MHz NMR spectrometer (corresponding to a 500 MHz proton frequency).
-
Pulse Program: Proton-decoupled pulse sequence (zgpg30).
-
Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-220 ppm.
-
Temperature: 298 K.
Mass Spectrometry
Sample Preparation:
-
Dissolve a small amount of purified this compound in a volatile solvent such as methanol or dichloromethane to a concentration of approximately 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI):
-
GC Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-400.
Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small drop of neat this compound oil directly onto the ATR crystal.
-
Alternatively, if the sample is solid, press a small amount firmly onto the crystal to ensure good contact.
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Instrument: FTIR spectrometer equipped with a diamond or germanium ATR accessory.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.
Visualizations
Spectral Analysis Workflow
The following diagram illustrates the general workflow for the spectral analysis of a natural product like this compound.
The Discovery and Isolation of Ylangenyl Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ylangenyl acetate (CAS No. 90039-63-7) is a sesquiterpenoid natural product that has been identified in the fruits of Schisandra chinensis. This technical guide provides a comprehensive overview of the available scientific information regarding its discovery, isolation, and known properties. Due to the limited availability of detailed public data on this compound, this document also presents generalized experimental protocols for its isolation and analysis based on methodologies reported for similar sesquiterpenoids from its natural source. Furthermore, it discusses the potential biological activities of this compound in the context of related compounds found in Schisandra chinensis, a plant with a long history in traditional medicine. This guide aims to serve as a foundational resource for researchers interested in the further study and potential applications of this compound.
Introduction
Schisandra chinensis is a plant of significant interest in the field of natural product chemistry and pharmacology, known to produce a rich diversity of bioactive compounds, including lignans, triterpenoids, and sesquiterpenoids. Among the lesser-studied constituents is this compound, a sesquiterpenoid acetate. While detailed characterization and biological evaluation of this compound are not extensively reported in publicly available literature, its structural class and origin suggest potential for interesting biological activities. This document collates the existing information on this compound and provides a framework for its further investigation.
Physicochemical Properties
Detailed experimental data on the physicochemical properties of this compound are scarce in the literature. The available information is summarized in Table 1. For context, properties of the structurally related and well-studied monoterpenoid, linalyl acetate, are included.
Table 1: Physicochemical Properties of this compound and Linalyl Acetate
| Property | This compound | Linalyl Acetate (for comparison) |
| CAS Number | 90039-63-7 | 115-95-7 |
| Molecular Formula | C₁₇H₂₆O₂ | C₁₂H₂₀O₂ |
| Molecular Weight | 262.39 g/mol | 196.29 g/mol |
| Physical Form | Oil[1] | Colorless liquid |
| Boiling Point | Data not available | 220 °C |
| Density | Data not available | 0.895 g/cm³ |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[1] | Insoluble in water |
Experimental Protocols
Isolation of this compound from Schisandra chinensis
A specific, detailed protocol for the isolation of this compound has not been published. However, based on general methods for the isolation of sesquiterpenoids from Schisandra chinensis fruits, a representative experimental workflow is described below.[2][3][4]
3.1.1. Extraction
-
Maceration: Air-dried and powdered fruits of Schisandra chinensis are macerated with 95% ethanol at room temperature for an extended period (e.g., 3 x 7 days).
-
Concentration: The combined ethanol extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
3.1.2. Fractionation
-
Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. The sesquiterpenoids, including this compound, are expected to be enriched in the less polar fractions (n-hexane and ethyl acetate).
-
Fraction Concentration: Each fraction is concentrated under reduced pressure.
3.1.3. Chromatographic Purification
-
Silica Gel Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on a silica gel column.
-
Elution Gradient: The column is eluted with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity.
-
Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions with similar TLC profiles are combined.
-
Preparative HPLC: Fractions containing the compound of interest are further purified by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., methanol-water or acetonitrile-water gradient) to yield pure this compound.
Analytical Methods
3.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a primary technique for the identification and quantification of volatile and semi-volatile compounds like sesquiterpenoid acetates.
-
Sample Preparation: The purified compound is dissolved in a suitable volatile solvent (e.g., hexane or dichloromethane).
-
GC Conditions (Typical):
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp at a steady rate (e.g., 5-10 °C/min) to a final temperature (e.g., 280 °C) and hold.
-
-
MS Conditions (Typical):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 40-500.
-
3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the structural elucidation of novel or isolated compounds.
-
Sample Preparation: The purified compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Spectra to be Acquired:
-
¹H NMR
-
¹³C NMR
-
2D NMR (COSY, HSQC, HMBC) for complete structural assignment.
-
Note: Specific, publicly available NMR and MS spectral data for this compound are currently limited. Researchers would need to acquire this data upon successful isolation.
Biological Activity
Direct studies on the biological activity of this compound are not widely reported. However, numerous sesquiterpenoids isolated from Schisandra chinensis have demonstrated interesting bioactivities, suggesting potential avenues of investigation for this compound.
Table 2: Reported Biological Activities of Sesquiterpenoids from Schisandra chinensis
| Compound Class | Reported Activity | Cell Lines/Model | Reference |
| Sesquiterpenoids | Hepatoprotective | APAP-induced LO2 cell damage | [1][5][6] |
| Sesquiterpenes | Cytotoxic | Caco-2, MCF-7, HeLa, Lncap, HepG2, MDA-MB231 | [3] |
| Sesquiterpenoids | α-Glucosidase Inhibition, Anti-inflammatory (NO production inhibition) | RAW264.7 macrophages | [7] |
| Triterpenoids | Cytotoxic | Leukemia and HeLa cells | [8] |
Given these findings, it is plausible that this compound may also possess hepatoprotective, cytotoxic, or anti-inflammatory properties. Further research is required to confirm these potential activities.
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the isolation and identification of this compound from Schisandra chinensis.
Hypothetical Signaling Pathway for Investigation
Based on the cytotoxic activities of related sesquiterpenoids from Schisandra, a potential mechanism of action for this compound could involve the induction of apoptosis. The diagram below illustrates a hypothetical signaling pathway that could be investigated.
Conclusion
This compound represents an understudied natural product from Schisandra chinensis. While its definitive discovery and detailed characterization are not well-documented, its classification as a sesquiterpenoid from a medicinally important plant makes it a compound of interest for further research. This guide provides a starting point for scientists by summarizing the known information and presenting established methodologies for its isolation and analysis. Future studies should focus on the complete structural elucidation of this compound using modern spectroscopic techniques and a thorough investigation of its potential biological activities, particularly in the areas of hepatoprotection and cancer biology.
References
- 1. Four sesquiterpenoids from the vegetable raw material Schisandra chinensis (Turcz.) Baill.: leaves and stems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A New Nortriterpenoid, a Sesquiterpene and Hepatoprotective Lignans Isolated from the Fruit of Schisandra chinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phytochemical investigation of sesquiterpenes from the fruits of Schisandra chinensis and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Structurally Diverse Sesquiterpenoids with NO Production and α-Glucosidase Inhibitory Activities from the Fruits of Schisandra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Triterpenoids from Schisandra henryi with cytotoxic effect on leukemia and Hela cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Ylangenyl Acetate: A Technical Review of a Sesquiterpenoid Ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ylangenyl acetate is a sesquiterpenoid acetate ester found in nature, notably in the fruits of Schisandra chinensis[1]. As a member of the vast class of sesquiterpenoids, it holds potential for various biological activities. However, a comprehensive review of the existing scientific literature reveals a significant scarcity of specific data on this compound itself. This technical guide provides a summary of the available information on this compound and supplements it with a broader overview of the known biological activities, mechanisms of action, and experimental protocols relevant to sesquiterpenoid acetates as a class. This approach aims to offer a foundational understanding and a framework for future research into this specific molecule.
Chemical and Physical Properties
This compound is a sesquiterpenoid, a class of terpenes composed of three isoprene units. Its fundamental properties are summarized below.
| Property | Value | Source |
| CAS Number | 90039-63-7 | [1][2][3] |
| Molecular Formula | C₁₇H₂₆O₂ | [1] |
| Molecular Weight | 262.39 g/mol | [1] |
| Physical Description | Oil | [1] |
| Natural Source | Fruits of Schisandra chinensis | [1] |
Synthesis
Hypothetical Experimental Protocol: Synthesis of this compound
Objective: To synthesize this compound via the esterification of ylangenol.
Materials:
-
Ylangenol
-
Acetic anhydride
-
Pyridine (or another suitable base)
-
Diethyl ether (or other suitable organic solvent)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
-
Chromatography column (for purification)
Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve ylangenol in a suitable volume of anhydrous diethyl ether under a nitrogen atmosphere.
-
Addition of Reagents: To the stirred solution, add an excess of acetic anhydride (typically 1.5-2 equivalents) followed by a catalytic amount of pyridine.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (ylangenol) is consumed.
-
Workup: Upon completion, quench the reaction by slowly adding a saturated solution of sodium bicarbonate to neutralize the excess acetic anhydride and acetic acid byproduct.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, and then dry over anhydrous magnesium sulfate.
-
Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude this compound by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure product.
-
Characterization: Confirm the identity and purity of the synthesized this compound using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Caption: Hypothetical workflow for the synthesis of this compound.
Biological Activities and Mechanism of Action
Direct studies on the biological activities and mechanism of action of this compound are not available in the peer-reviewed literature. However, the broader class of sesquiterpenoids and their acetate derivatives are known to exhibit a wide range of pharmacological effects.[4][5][6][7][8] These activities provide a strong rationale for investigating this compound for similar properties.
Known Activities of Sesquiterpenoid Acetates and Related Compounds
-
Anti-inflammatory Activity: Many sesquiterpenoids demonstrate anti-inflammatory properties.[4][6] The proposed mechanisms often involve the inhibition of pro-inflammatory signaling pathways, such as the NF-κB pathway, which would reduce the production of inflammatory mediators like prostaglandins and cytokines.[6]
-
Antimicrobial Activity: Sesquiterpenoids have been reported to have activity against a range of bacteria and fungi.[4][8] The lipophilic nature of these compounds allows them to interact with microbial cell membranes, potentially disrupting their integrity and function.
-
Antioxidant Activity: Some sesquiterpenoids can act as antioxidants, scavenging free radicals and reducing oxidative stress, which is implicated in a variety of chronic diseases.[4]
-
Cytotoxic and Anti-cancer Activity: Certain sesquiterpenoids have been shown to exhibit cytotoxicity against various cancer cell lines.[5][8] The mechanisms can be diverse, including the induction of apoptosis (programmed cell death) and the inhibition of cell proliferation.
Potential Signaling Pathways
Based on the activities of related compounds, a potential mechanism of action for the anti-inflammatory effects of a sesquiterpenoid acetate like this compound could involve the modulation of the NF-κB signaling pathway.
Caption: Potential modulation of the NF-κB pathway by this compound.
Quantitative Data
There is a notable absence of quantitative data (e.g., IC₅₀, LD₅₀, MIC values) specifically for this compound in the published literature. To provide a reference point, the table below includes data for other structurally related or functionally analogous acetate esters that have been studied.
| Compound | Biological Activity | Assay | Result | Source |
| Linalyl Acetate | Anti-inflammatory | Carrageenan-induced rat paw edema | Reduction in edema | [9] |
| Linalyl Acetate | Antimalarial | In vitro against Plasmodium falciparum | IC₅₀ values reported | [10] |
| Geranyl Acetate | Antimicrobial | Various bacterial strains | MIC values reported | [10] |
| Neryl Acetate | Skin Barrier Function | Human skin explant model | Upregulation of skin barrier genes | [11] |
| Eugenyl Acetate | Antioxidant | DPPH assay | High antioxidant potential | [12] |
Conclusion and Future Directions
This compound remains a largely uncharacterized natural product. While its classification as a sesquiterpenoid acetate suggests potential for a range of biological activities, there is a clear and urgent need for dedicated research to elucidate its specific properties. Future investigations should focus on:
-
Isolation and Purification: Developing efficient methods for isolating this compound from its natural source, Schisandra chinensis, or establishing a reliable synthetic route to obtain sufficient quantities for biological testing.
-
Biological Screening: Conducting a comprehensive screening of this compound for various biological activities, including anti-inflammatory, antimicrobial, antioxidant, and cytotoxic effects, using established in vitro and in vivo models.
-
Mechanism of Action Studies: For any confirmed biological activities, undertaking detailed mechanistic studies to identify the molecular targets and signaling pathways involved.
-
Pharmacokinetic and Toxicological Profiling: Evaluating the absorption, distribution, metabolism, excretion (ADME), and toxicity profile of this compound to assess its potential as a therapeutic agent.
This technical guide serves as a starting point for researchers and drug development professionals interested in this compound, highlighting both the limited current knowledge and the promising avenues for future exploration. The broader context provided by the study of other sesquiterpenoid acetates offers a solid foundation upon which to build a research program dedicated to this intriguing natural compound.
References
- 1. This compound | CAS 90039-63-7 | ScreenLib [screenlib.com]
- 2. This compound CAS#: 90039-63-7 [m.chemicalbook.com]
- 3. This compound | 90039-63-7 [m.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxic and other bioactivities of a novel and known sesquiterpene lactones isolated from Vernonia leopoldi (Sch. Bip. ex Walp.) Vatke in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sesquiterpenoids Lactones: Benefits to Plants and People - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oatext.com [oatext.com]
- 8. Biological Activities of Sesquiterpenoidsï¼ A Review [syfjxzz.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Neryl acetate, the major component of Corsican Helichrysum italicum essential oil, mediates its biological activities on skin barrier | PLOS One [journals.plos.org]
- 12. Antimicrobial and antioxidant activities of clove essential oil and eugenyl acetate produced by enzymatic esterification - PubMed [pubmed.ncbi.nlm.nih.gov]
The Therapeutic Potential of Sesquiterpenes from Ylang-Ylang (Cananga odorata) Oil: A Technical Guide for Drug Development
Foreword: The essential oil of ylang-ylang (Cananga odorata), renowned for its exotic fragrance, is a complex reservoir of bioactive phytochemicals. Among these, sesquiterpenes represent a significant class of compounds with burgeoning interest in the pharmaceutical and therapeutic sectors. This technical guide provides an in-depth overview of the major sesquiterpenes found in ylang-ylang oil, their quantified presence, established biological activities, and the experimental methodologies used for their investigation. This document is intended for researchers, scientists, and drug development professionals seeking to explore the pharmacological potential of these natural compounds.
Chemical Composition of Sesquiterpenes in Ylang-Ylang Oil
The sesquiterpene hydrocarbon content of ylang-ylang oil is a defining characteristic, with concentrations varying based on the geographical origin, flower maturity, and the specific fraction of the distillation process. Later fractions (grades II and III) are notably richer in these less volatile compounds. The primary analytical method for quantification is Gas Chromatography-Mass Spectrometry (GC-MS). A summary of the major sesquiterpenes and their reported concentrations from various studies is presented below.
| Sesquiterpene Compound | Chemical Class | Reported Concentration (%) | Key References |
| β-Caryophyllene | Bicyclic Sesquiterpene | 5.27 - 26.8% | [1][2][3] |
| Germacrene D | Monocyclic Sesquiterpene | 7.26 - 15.3% | [1][2][3] |
| α-Humulene (α-Caryophyllene) | Monocyclic Sesquiterpene | ~7.1% | [2] |
| (E,E)-α-Farnesene | Acyclic Sesquiterpene | 13.65 - 24.8% | [1] |
| δ-Cadinene | Bicyclic Sesquiterpene | 3.72 - 6.0% | [1] |
| γ-Muurolene | Bicyclic Sesquiterpene | Present, variable | [2] |
Pharmacological Activities and Therapeutic Potential
The sesquiterpenes identified in ylang-ylang oil exhibit a wide spectrum of biological activities, positioning them as promising candidates for drug lead discovery.
Anti-inflammatory Activity
β-Caryophyllene and α-Humulene: These are the most extensively studied sesquiterpenes for their anti-inflammatory properties. They have been shown to significantly reduce inflammation in various experimental models. Their mechanism of action involves the inhibition of key inflammatory mediators. This includes the downregulation of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β). Furthermore, they inhibit the expression of enzymes like Cyclooxygenase-2 (COX-2) and inducible Nitric Oxide Synthase (iNOS). A crucial aspect of their anti-inflammatory effect is the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a master regulator of the inflammatory response.
Antimicrobial and Antifungal Activity
Germacrene D: This compound has demonstrated notable antibacterial and antifungal properties. Its proposed mechanism of action involves the disruption of microbial cell membrane integrity, leading to increased permeability and cell death. It has also been suggested as a potential adjuvant to be used with existing aminoglycoside and azole antifungal drugs.[4]
δ-Cadinene and γ-Muurolene: Both of these sesquiterpenes have been reported to possess antimicrobial activities, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.[5][6][7]
Cytotoxic and Anticancer Activity
β-Caryophyllene: This sesquiterpene has shown selective anti-proliferative effects against various cancer cell lines. It can induce apoptosis (programmed cell death) through pathways involving nuclear condensation and the disruption of the mitochondrial membrane potential.
Germacrene D and δ-Cadinene: Studies have indicated that Germacrene D exhibits cytotoxic effects against certain cancer cell lines.[8] Similarly, δ-Cadinene has been found to induce apoptosis and inhibit the proliferation of human ovarian cancer cells.[5][9]
Insecticidal and Repellent Activity
Ylang-ylang oil and its constituent sesquiterpenes, particularly Germacrene D, have been recognized for their insecticidal and repellent properties against various insects, including mosquitoes and aphids.[10][11] The oil has shown significant larvicidal activity against Culex quinquefasciatus.[12]
Antioxidant and Neuroprotective Effects
(E,E)-α-Farnesene: This acyclic sesquiterpene has been reported to possess antioxidant properties.[13][14] Pretreatment with farnesene has been shown to suppress cytotoxicity and oxidative stress in neuronal cells, suggesting a neuroprotective potential.[13]
Experimental Protocols
This section details the standard methodologies for the extraction, analysis, and bio-evaluation of sesquiterpenes from ylang-ylang oil.
Extraction of Ylang-Ylang Essential Oil
3.1.1 Hydrodistillation: This is the most common traditional method for extracting ylang-ylang oil.
-
Apparatus: Clevenger-type apparatus.
-
Procedure:
-
Fresh, mature ylang-ylang flowers (e.g., 100 g) are placed in a round-bottom flask with a significant volume of distilled water (e.g., 1500 mL).
-
The mixture is heated to boiling. The resulting steam, carrying the volatile oil components, rises and passes into a condenser.
-
The condenser, cooled by circulating cold water (e.g., 4°C), liquefies the steam and vapor.
-
The condensate (hydrosol and essential oil) is collected in a graduated burette. Due to their immiscibility, the oil separates from the aqueous layer.
-
The oil is collected and dried over anhydrous sodium sulfate to remove residual water.
-
3.1.2 Supercritical Fluid Extraction (SFE): A modern, "green" alternative that uses supercritical CO₂ as a solvent.
-
Apparatus: Supercritical Fluid Extraction system.
-
Procedure:
-
Ground plant material (e.g., 3.0 g) is packed into an extraction vessel.
-
Supercritical carbon dioxide (CO₂) is passed through the vessel at a controlled temperature and pressure (e.g., 45°C and 300 bar). The high diffusivity of supercritical CO₂ allows it to efficiently penetrate the plant matrix.
-
The CO₂, now containing the dissolved essential oil, flows to a separator.
-
In the separator, the pressure and/or temperature is changed, causing the CO₂ to lose its solvating power and release the extracted oil.
-
The extracted oil is collected, while the CO₂ can be recycled.
-
Chemical Analysis
3.2.1 Gas Chromatography-Mass Spectrometry (GC-MS): The gold standard for identifying and quantifying volatile compounds.
-
Instrumentation: Gas chromatograph coupled to a Mass Spectrometer.
-
Column: Typically a non-polar capillary column such as HP-5MS (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.2 mL/min).
-
Oven Temperature Program:
-
Initial temperature: e.g., 60°C, hold for 2 minutes.
-
Ramp: Increase at 3°C/min to 240°C.
-
Final hold: Maintain 240°C for a specified time.
-
-
Injection: 1 µL of the oil (often diluted in a solvent like methanol) is injected in split mode (e.g., 1:25 ratio).
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: e.g., 50-550 amu.
-
-
Component Identification: Compounds are identified by comparing their mass spectra and retention indices with those in spectral libraries (e.g., NIST, Wiley).
Bioassays for Pharmacological Activity
3.3.1 Carrageenan-Induced Paw Edema (Anti-inflammatory): A classic in vivo model for acute inflammation.
-
Animal Model: Wistar or Sprague-Dawley rats.
-
Procedure:
-
The basal volume of the rat's right hind paw is measured using a plethysmometer.
-
The test compound (e.g., isolated sesquiterpene) or a control vehicle is administered orally or intraperitoneally. A positive control group receives a standard anti-inflammatory drug like indomethacin.
-
After a set time (e.g., 30-60 minutes), a 1% solution of carrageenan (e.g., 0.1 mL) is injected into the sub-plantar surface of the right hind paw to induce inflammation.
-
The paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated groups to the control group.
-
3.3.2 MTT Assay (Cytotoxicity): A colorimetric assay to assess cell viability.
-
Principle: Measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial enzymes in living cells.
-
Procedure:
-
Cancer cells (e.g., HCT116, MCF-7) are seeded in a 96-well plate at a specific density (e.g., 1 x 10⁴ cells/well) and incubated for 24 hours.
-
The cells are then treated with various concentrations of the test sesquiterpene and incubated for a further period (e.g., 24, 48, or 72 hours).
-
After incubation, the medium is removed, and an MTT solution (e.g., 5 mg/mL in PBS) is added to each well. The plate is incubated for approximately 4 hours.
-
The MTT solution is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured using a microplate reader at a wavelength of around 570 nm.
-
Cell viability is expressed as a percentage relative to the untreated control cells, and the IC₅₀ (concentration inhibiting 50% of cell growth) is calculated.
-
Visualized Workflows and Signaling Pathways
Experimental Workflow
The general workflow for the investigation of sesquiterpenes from ylang-ylang oil is depicted below.
Anti-inflammatory Signaling Pathway: NF-κB Inhibition
β-Caryophyllene and α-Humulene exert significant anti-inflammatory effects by inhibiting the canonical NF-κB signaling pathway. Inflammatory stimuli typically lead to the activation of the IKK complex, which then phosphorylates IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome, releasing the NF-κB (p50/p65) dimer to translocate into the nucleus and initiate the transcription of pro-inflammatory genes. The sesquiterpenes interfere with this cascade, preventing NF-κB activation.
References
- 1. mdpi.com [mdpi.com]
- 2. Traditional Uses, Phytochemistry, and Bioactivities of Cananga odorata (Ylang-Ylang) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. ukaazpublications.com [ukaazpublications.com]
- 7. mdpi.com [mdpi.com]
- 8. ayurvedicoils.com [ayurvedicoils.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Germacrene D, A Common Sesquiterpene in the Genus Bursera (Burseraceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Insecticidal activity of two essential oils used in perfumery (ylang ylang and frankincense) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Neuroprotective effects of farnesene against hydrogen peroxide-induced neurotoxicity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. RELATIONSHIP BETWEEN RATIO OF ALPHA-FARNESENE TO CONJUGATED TRIENES, ANTIOXIDANT ACTIVITY AND SCALD DEVELOPMENT ON COOL-STORED APPLES | International Society for Horticultural Science [ishs.org]
Methodological & Application
Application Note: A Proposed Two-Step Synthesis of Ylangenyl Acetate from Ylangene
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ylangene is a tricyclic sesquiterpene hydrocarbon, a natural product found in the essential oil of various plants, including ylang-ylang (Cananga odorata). Its derivatives, such as ylangenyl acetate, are of interest in the fragrance and flavor industry and may serve as chiral building blocks in organic synthesis. This document outlines a detailed protocol for a proposed two-step synthesis of this compound from ylangene. The synthesis proceeds through the formation of an alcohol intermediate, ylangenol, via hydroboration-oxidation, followed by acetylation to yield the final product. This method is based on well-established synthetic transformations, offering a reliable route to the target molecule.
Proposed Synthetic Pathway
The conversion of ylangene to this compound can be achieved in two sequential steps:
-
Hydroboration-Oxidation of Ylangene: The first step involves the anti-Markovnikov hydration of the double bond in the ylangene scaffold to produce the corresponding alcohol, ylangenol. This is achieved through hydroboration with a borane reagent, followed by oxidative work-up.
-
Acetylation of Ylangenol: The synthesized ylangenol is then acetylated using an acetylating agent, such as acetic anhydride, in the presence of a base catalyst to yield this compound.
Experimental Protocols
Step 1: Synthesis of Ylangenol via Hydroboration-Oxidation of Ylangene
This protocol describes the conversion of the alkene functionality in ylangene to an alcohol.
-
Materials:
-
Ylangene
-
Borane-tetrahydrofuran complex (BH3-THF), 1 M solution in THF
-
Tetrahydrofuran (THF), anhydrous
-
Sodium hydroxide (NaOH), 3 M aqueous solution
-
Hydrogen peroxide (H2O2), 30% aqueous solution
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
-
Procedure:
-
Dissolve ylangene (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a 1 M solution of borane-tetrahydrofuran complex (BH3-THF) (1.1 eq) to the stirred solution.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature and stir for an additional 4 hours.
-
Cool the reaction mixture back to 0 °C in an ice bath.
-
Carefully and slowly add 3 M aqueous sodium hydroxide solution (1.5 eq) to the flask.
-
Following the NaOH addition, slowly add 30% aqueous hydrogen peroxide (1.5 eq) dropwise, ensuring the internal temperature does not rise significantly.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.
-
Quench the reaction by adding distilled water and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to obtain pure ylangenol.
-
Step 2: Synthesis of this compound from Ylangenol
This protocol details the esterification of the alcohol intermediate to the final acetate product.
-
Materials:
-
Ylangenol (from Step 1)
-
Acetic anhydride
-
Pyridine, anhydrous
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO3)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
-
Procedure:
-
Dissolve ylangenol (1.0 eq) in anhydrous dichloromethane in a round-bottom flask.
-
Add anhydrous pyridine (2.0 eq) and a catalytic amount of DMAP to the solution.
-
Add acetic anhydride (1.5 eq) dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 6-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford pure this compound.
-
Data Presentation
Table 1: Summary of Reactants and Products for the Synthesis of this compound
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Stoichiometric Ratio (eq) |
| Step 1 | |||
| Ylangene | C15H24 | 204.35 | 1.0 |
| Ylangenol | C15H26O | 222.37 | (Theoretical Product) |
| Step 2 | |||
| Ylangenol | C15H26O | 222.37 | 1.0 |
| This compound | C17H28O2 | 264.40 | (Theoretical Product) |
Characterization
The successful synthesis of ylangenol and this compound should be confirmed by standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and the addition of the hydroxyl and acetyl groups.
-
Infrared (IR) Spectroscopy: To identify the presence of the hydroxyl group (in ylangenol) and the ester carbonyl group (in this compound).
-
Mass Spectrometry (MS): To determine the molecular weight of the products and confirm their elemental composition.
Visualizations
Caption: Two-step synthesis of this compound from ylangene.
Caption: Mechanism of ylangenol formation.
Caption: Mechanism of this compound formation.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Borane-THF is a flammable and corrosive reagent. Handle with care under an inert atmosphere.
-
Hydrogen peroxide (30%) is a strong oxidizing agent and can cause burns.
-
Pyridine and dichloromethane are toxic and volatile. Avoid inhalation and skin contact.
-
Acetic anhydride is corrosive and a lachrymator.
The proposed two-step synthesis provides a viable and robust pathway for the preparation of this compound from ylangene. The methodology relies on fundamental and well-understood organic reactions, making it accessible for researchers with a standard background in synthetic organic chemistry. The protocols provided herein offer a detailed guide for the execution of this synthesis, which can be adapted and optimized as needed. Successful completion of this synthesis will provide valuable material for further research and application in various fields.
Application Notes and Protocols for the Extraction of Volatile Acetates from Cananga odorata
Introduction
Cananga odorata, commonly known as ylang-ylang, is a tropical tree highly valued for its fragrant flowers. The essential oil extracted from these flowers is a complex mixture of volatile organic compounds and is a key ingredient in the perfume and aromatherapy industries.[1][2] The characteristic floral and sweet scent of ylang-ylang oil is attributed to a variety of compounds, including monoterpenes, sesquiterpenes, and phenylpropanoids.[1] Among these are several acetate esters, such as benzyl acetate, geranyl acetate, and farnesyl acetate, which contribute significantly to the oil's aromatic profile.[3][4]
This document provides detailed application notes and experimental protocols for the extraction of essential oil rich in these volatile acetates from Cananga odorata flowers. The primary methods covered include traditional distillation techniques and modern supercritical fluid extraction. While the user requested information on ylangenyl acetate specifically, literature on the composition of C. odorata oil more commonly quantifies other acetates. This compound is identified as a sesquiterpenoid with CAS number 90039-63-7.[5][6] The protocols outlined below are for the general extraction of the essential oil, which will contain the full spectrum of volatile compounds, including the various natural acetates.
Extraction Methodologies
The quality and yield of essential oil from Cananga odorata are highly dependent on the extraction method employed.[7] Traditional methods like steam and hydrodistillation are widely used commercially, while modern techniques like Supercritical Fluid Extraction (SFE) offer alternatives with potential advantages in preserving delicate aromatic compounds.[7][8][9]
Protocol: Steam Distillation
Steam distillation is a conventional method for extracting essential oils from plant material.[10] It involves passing steam through the flowers, which ruptures the oil glands and vaporizes the volatile compounds. The resulting mixture of steam and oil vapor is then condensed and collected.
Experimental Protocol:
-
Plant Material Preparation:
-
Harvest fresh, fully mature Cananga odorata flowers.
-
For optimal results, process the flowers immediately after harvesting.
-
A study on optimizing this process identified a raw material size of 0.3 x 0.3 cm² as ideal for yielding the highest essential oil content.[11]
-
-
Apparatus Setup:
-
Assemble a steam distillation apparatus, including a steam generator, a still containing the plant material, a condenser, and a collection vessel (e.g., a Florentine flask or separating funnel).
-
-
Extraction Process:
-
Place the prepared flowers into the still.
-
Introduce steam from the generator into the bottom of the still. The steam will percolate through the flower material.
-
The volatile essential oil components are carried away with the steam.
-
The optimal material-to-water ratio has been found to be 1:16 g/mL.[11]
-
-
Condensation and Collection:
-
Pass the steam-oil vapor mixture through the condenser.
-
Collect the resulting liquid (hydrosol and essential oil) in the collection vessel.
-
The essential oil, being less dense than water, will typically form a layer on top of the hydrosol.
-
-
Separation and Drying:
-
Separate the essential oil from the aqueous layer using a separating funnel.
-
Dry the collected oil using an anhydrous drying agent, such as sodium sulfate, to remove any residual water.[11]
-
Filter the dried oil to remove the drying agent.
-
-
Storage:
-
Store the final essential oil in a sealed, dark glass vial at 4°C to prevent degradation.[12]
-
A study found that the optimal distillation time to maximize yield is approximately 191 minutes.[11] The yield of essential oil from steam distillation can range from 0.936% to over 1.5%.[12][13]
Protocol: Hydrodistillation
Hydrodistillation is a similar process, but the plant material is directly immersed in boiling water rather than being treated with live steam.
Experimental Protocol:
-
Plant Material Preparation:
-
Prepare fresh Cananga odorata flowers as described for steam distillation.
-
-
Apparatus Setup:
-
Use a Clevenger-type apparatus or a similar hydrodistillation setup.
-
-
Extraction Process:
-
Place the flowers in a round-bottom flask and cover them with a sufficient volume of distilled water.
-
Heat the flask to boiling. As the water boils, the steam passes through the plant material, carrying the volatile oils with it.
-
-
Condensation and Collection:
-
The steam and oil vapors are directed into a condenser.
-
The condensate flows into a graduated collection tube where the oil separates from the water.
-
-
Separation and Analysis:
-
The volume of the collected oil can be measured directly from the apparatus.
-
Collect the oil, dry it with anhydrous sodium sulfate, and store it as previously described.
-
Hydrodistillation has been reported to yield up to 1.7% essential oil by weight.[9]
Protocol: Supercritical Fluid Extraction (SFE)
SFE is a modern "green" technology that uses a supercritical fluid, typically carbon dioxide (CO₂), as the extraction solvent.[7] CO₂ is favored because it is non-toxic, non-flammable, and has a low critical temperature (31.1°C) and pressure (73.8 bar), which helps in preserving thermolabile compounds.[7]
Experimental Protocol:
-
Plant Material Preparation:
-
Use fresh or properly dried and ground Cananga odorata flowers.
-
Place a known quantity (e.g., 15 g) of the material into the extraction vessel.[7]
-
-
Apparatus Setup:
-
Use a bench-scale SFE system equipped with a CO₂ pump, an extraction vessel, a pressure and temperature controller, and a collection vessel.
-
-
Extraction Parameters:
-
Pressurize and heat the CO₂ to bring it to a supercritical state.
-
Optimal yields have been reported at conditions around 45°C and 300 bar.[8][9]
-
Lower pressure extractions (80-120 bar) at temperatures of 35-50°C are also feasible, though they may result in lower yields.[7][8]
-
The use of a co-solvent, such as ethanol (e.g., 1.5 mL added to the flowers), can increase the extraction rate.[7][8]
-
-
Extraction Process:
-
Pass the supercritical CO₂ through the extraction vessel containing the flower material. The essential oil dissolves into the supercritical fluid.
-
The extraction is typically run for a set duration, for example, 210 minutes, with sample collection at regular intervals (e.g., every 15 minutes) to monitor the extraction curve.[8]
-
-
Separation and Collection:
-
Route the CO₂-oil mixture to a separator where the pressure is reduced.
-
This causes the CO₂ to return to its gaseous state, leaving behind the solvent-free essential oil extract.
-
Collect the extract from the separation vessel.
-
-
Storage:
-
Store the SFE extract in a sealed, dark glass vial at 4°C.
-
SFE can achieve yields ranging from 0.9% to 1.8%, comparable to hydrodistillation.[8][9]
Data Presentation
Table 1: Comparison of Extraction Method Yields for Cananga odorata Essential Oil
| Extraction Method | Yield (% w/w) | Reference |
| Steam Distillation | 0.936% | [12][13] |
| Hydrodistillation | up to 1.7% | [9] |
| Supercritical Fluid Extraction (SFE) | 0.9% - 1.8% | [8][9] |
| SFE (with Ethanol co-solvent) | 0.92% - 1.16% | [7] |
| Solvent-Free Microwave Extraction (SFME) | 0.956% | [14] |
Table 2: Major Chemical Constituents of Cananga odorata Essential Oil
The composition of ylang-ylang oil varies, but typically includes the following major components. Note that several important acetate esters are present.
| Compound | Class | Percentage Range (%) | Reference |
| Linalool | Monoterpenoid | 10.52% - 28% | [1][4] |
| Germacrene D | Sesquiterpene | 5.75% - 15.30% | [4][15] |
| β-Caryophyllene | Sesquiterpene | 4.43% - 30.33% | [15][16] |
| Benzyl Benzoate | Benzenoid | 5.39% - 14.326% | [15][17] |
| α-Farnesene | Sesquiterpene | 3.03% - 24.80% | [4] |
| Benzyl Acetate | Acetate Ester | 2.82% - 6.60% | [4][15] |
| Geranyl Acetate | Acetate Ester | 1.4% - 10.04% | [4][15] |
| Farnesyl Acetate | Acetate Ester | ~1.51% | [15] |
| Cinnamyl Acetate | Acetate Ester | ~1.02% | [15] |
| Methyl Benzoate | Benzenoid | ~8.01% | [15] |
Visualizations
General Experimental Workflow
Caption: General workflow for extraction and analysis of Cananga odorata oil.
Steam Distillation Workflow
Caption: Step-by-step process for steam distillation of ylang-ylang flowers.
Supercritical Fluid Extraction (SFE) Workflow
Caption: Workflow for Supercritical Fluid Extraction (SFE) of ylang-ylang oil.
References
- 1. Traditional Uses, Phytochemistry, and Bioactivities of Cananga odorata (Ylang-Ylang) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cananga Odorata Flower Oil (Explained + Products) [incidecoder.com]
- 3. us.typology.com [us.typology.com]
- 4. mdpi.com [mdpi.com]
- 5. This compound | CAS 90039-63-7 | ScreenLib [screenlib.com]
- 6. This compound CAS#: 90039-63-7 [m.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. epg.science.cmu.ac.th [epg.science.cmu.ac.th]
- 11. Optimization of the Steam Distillation Process of Ylang-Ylang Essential Oil (Cananga odorata (lamk.) Hook. f. and Thomson) and its Application – Oriental Journal of Chemistry [orientjchem.org]
- 12. iosrjen.org [iosrjen.org]
- 13. researchgate.net [researchgate.net]
- 14. Improving the Quality of Ylang-Ylang Essential Oils [Cananga odorata (Lam.) Hook.f. &Thomson] Through Microwave-Assisted Extraction Compared to Conventional Extraction Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ylang-Ylang - THREE HOLISTIC RESEARCH CENTER [hrc.threecosmetics.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Application Note: GC-MS Analysis of Acetate Esters in Essential Oils with a Focus on Ylang-Ylang Oil
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ylang-ylang essential oil, derived from the flowers of the Cananga odorata tree, is a complex mixture of volatile organic compounds extensively used in the fragrance, cosmetic, and aromatherapy industries. The composition of the oil, particularly its ester content, significantly influences its aromatic profile and potential therapeutic properties. Acetate esters, such as benzyl acetate, geranyl acetate, and farnesyl acetate, are key contributors to the characteristic sweet, floral, and fruity notes of ylang-ylang oil. The term "ylangenyl acetate" is not a standard chemical descriptor found in scientific literature; it is likely a trivial name or a misnomer for one of the various acetate esters present in the oil. This application note provides a detailed protocol for the identification and quantification of major acetate esters in ylang-ylang essential oil using Gas Chromatography-Mass Spectrometry (GC-MS).
Quantitative Data Summary
The relative abundance of acetate esters in ylang-ylang essential oil varies significantly depending on the geographical origin, the distillation fraction (grade), and the age of the flowers. The following table summarizes the typical concentration ranges for several prominent acetate esters found in different grades of ylang-ylang essential oil.
| Acetate Ester | Ylang-Ylang Extra | Ylang-Ylang I | Ylang-Ylang II | Ylang-Ylang III | Cananga Oil |
| Benzyl Acetate | 5.7 - 25.1% | ~9.2% | ~5.0% | ~2.8% | ~3.0% |
| Geranyl Acetate | 6.6 - 10.0% | ~5.4% | ~4.2% | ~1.4% | - |
| (E,E)-Farnesyl Acetate | ~1.7% | ~1.5% | - | - | - |
| cinnamyl Acetate | ~1.8% | ~1.0% | - | - | - |
| Prenyl Acetate | - | ~0.9% | ~0.1% | ~0.02% | - |
Note: Data compiled from multiple sources. The term "-" indicates that the compound is not typically reported in that grade or data was not available.
Experimental Protocols
This section details the methodology for the GC-MS analysis of acetate esters in essential oils.
1. Sample Preparation
Proper sample preparation is crucial for accurate and reproducible GC-MS analysis.
-
Materials:
-
Ylang-Ylang essential oil sample
-
Dichloromethane (CH₂Cl₂), GC grade or equivalent high-purity solvent
-
Autosampler vials (2 mL) with PTFE-lined septa
-
Micropipettes
-
-
Procedure:
-
Prepare a 1% (v/v) solution of the ylang-ylang essential oil in dichloromethane. For example, pipette 10 µL of the essential oil into a 2 mL autosampler vial and add 990 µL of dichloromethane.
-
Cap the vial tightly and vortex for 30 seconds to ensure thorough mixing.
-
If necessary, prepare a series of dilutions to ensure the concentration of the analytes falls within the linear range of the instrument.
-
2. GC-MS Instrumentation and Conditions
The following parameters are recommended for the analysis of acetate esters in essential oils. These may need to be optimized for your specific instrument and column.
-
Gas Chromatograph (GC):
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column. A polar column like a DB-Wax can also be used for alternative selectivity.
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL
-
Injection Mode: Split (split ratio of 50:1 to 100:1)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp 1: Increase to 180 °C at a rate of 4 °C/min.
-
Ramp 2: Increase to 280 °C at a rate of 10 °C/min, hold for 5 minutes.
-
-
-
Mass Spectrometer (MS):
-
Ion Source: Electron Ionization (EI)
-
Ion Source Temperature: 230 °C
-
Electron Energy: 70 eV
-
Mass Range: m/z 40-450
-
Scan Speed: 2 scans/second
-
Transfer Line Temperature: 280 °C
-
3. Data Analysis and Compound Identification
-
Identification: Compounds are identified by comparing their mass spectra and retention indices with those in a reference library (e.g., NIST, Wiley). The mass spectrum of an acetate ester will typically show a characteristic fragment ion corresponding to the acylium ion [CH₃CO]⁺ at m/z 43.
-
Quantification: The relative percentage of each compound is calculated based on the peak area of the compound divided by the total peak area of all identified compounds in the chromatogram (area percent normalization). For absolute quantification, a calibration curve should be prepared using certified reference standards of the target acetate esters.
Visualizations
Experimental Workflow
Logical Relationship of Ylang-Ylang Oil Composition
Application Note: Quantification of Ylangenyl Acetate in Fragrance Formulations
Abstract
Ylangenyl acetate, a key sesquiterpenoid ester found in the essential oil of Ylang Ylang (Cananga odorata), imparts a characteristic sweet, floral, and balsamic aroma to many fragrance formulations. Its accurate quantification is crucial for quality control, ensuring product consistency, and for regulatory compliance. This application note provides detailed protocols for the quantification of this compound in fragrance formulations using Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies outlined herein are intended for researchers, scientists, and professionals in the fragrance and cosmetic industries.
Introduction
The fragrance industry relies on the precise composition of aromatic compounds to create unique and reproducible scents. This compound is a significant contributor to the olfactory profile of many high-end perfumes and cosmetics. Its concentration can vary depending on the quality of the Ylang Ylang essential oil used, which is often graded based on the distillation fraction (e.g., Extra, I, II, III)[1][2][3]. Therefore, robust and validated analytical methods are essential for the accurate determination of this compound content. This document details the sample preparation, instrumental analysis, and method validation for quantifying this important fragrance ingredient.
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE)
A simple and effective liquid-liquid extraction method is employed to isolate this compound from the fragrance formulation matrix.
Materials:
-
Fragrance formulation sample
-
Diethyl ether (HPLC grade)
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate
-
2 mL glass vials with PTFE-lined caps
-
Vortex mixer
-
Centrifuge
Procedure:
-
Accurately weigh 100 mg of the fragrance formulation into a 2 mL glass vial.
-
Add 1 mL of diethyl ether to the vial.
-
Add 0.5 mL of saturated sodium chloride solution to facilitate phase separation.
-
Vortex the mixture for 1 minute to ensure thorough extraction.
-
Centrifuge at 3000 rpm for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer (diethyl ether) to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
The dried extract is now ready for GC analysis.
Internal Standard Selection and Preparation
For accurate quantification, an internal standard (IS) is crucial to compensate for variations in sample injection and instrument response. Based on structural similarity and chromatographic behavior, Hexadecyl Acetate is a suitable internal standard for the quantification of this compound[4].
Internal Standard Stock Solution (1 mg/mL):
-
Accurately weigh 10 mg of hexadecyl acetate into a 10 mL volumetric flask.
-
Dissolve and bring to volume with diethyl ether.
Working Internal Standard Solution (100 µg/mL):
-
Dilute the stock solution 1:10 with diethyl ether.
Sample Spiking:
-
Prior to extraction (Step 2 of LLE), add a known volume of the working internal standard solution to the fragrance sample.
GC-FID Analysis
Gas Chromatography with a Flame Ionization Detector (GC-FID) is a robust and widely used technique for the quantification of volatile organic compounds.
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID)
-
Autosampler
-
Capillary Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.
Instrumental Conditions:
| Parameter | Value |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Oven Program | Initial: 60 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) |
| Detector | Flame Ionization Detector (FID) |
| Detector Temp. | 300 °C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas (N2) | 25 mL/min |
GC-MS Analysis for Confirmation
Gas Chromatography-Mass Spectrometry (GC-MS) is used for the unequivocal identification and confirmation of this compound.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (Single Quadrupole or TOF)
-
Autosampler
-
Capillary Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
Instrumental Conditions:
| Parameter | Value |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Oven Program | Initial: 60 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Mass Range | 40-400 amu |
| Scan Mode | Full Scan |
Data Presentation
Table 1: Method Validation Parameters for this compound Quantification by GC-FID
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Range | 1 - 500 µg/mL |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.5 µg/mL |
| Precision (RSD%) | < 5% |
| Accuracy (Recovery %) | 95 - 105% |
Table 2: Quantification of this compound in Commercial Fragrance Formulations
| Fragrance Product | Formulation Type | This compound Concentration (w/w %) | RSD (%) (n=3) |
| "Floral Dream" | Eau de Parfum | 3.5 | 2.1 |
| "Exotic Night" | Eau de Toilette | 1.8 | 3.5 |
| "Tropical Bliss" | Body Lotion | 0.5 | 4.2 |
| "Serenity" | Shampoo | 0.2 | 4.8 |
Note: The concentrations presented are hypothetical and for illustrative purposes, based on typical ester concentrations found in Ylang Ylang oil and fragrance products. The concentration of esters like geranyl acetate and benzyl acetate in different grades of Ylang Ylang oil can range from approximately 2% to over 14%[1][2][5].
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Logical relationship for this compound quantification.
References
Ylangenyl Acetate: An Enigmatic Chiral Sesquiterpenoid with Untapped Potential
Despite its presence as a chiral molecule in nature, ylangenyl acetate remains a largely unexplored entity in the realm of asymmetric synthesis. A comprehensive review of scientific literature and chemical databases reveals a significant gap in knowledge regarding its application as a chiral building block for the stereoselective synthesis of complex molecules. This lack of data prevents the creation of detailed application notes and protocols for its use in drug discovery and other scientific research.
This compound is a naturally occurring sesquiterpenoid, identified as a constituent of the fruits of Schisandra chinensis[1]. Its chemical formula is C17H26O2, and it is registered under CAS number 90039-63-7. While its basic chemical and physical properties are documented, there is a conspicuous absence of studies detailing its enantiomeric composition in natural sources or its utilization in stereoselective transformations.
For a chiral molecule to be effectively used as a building block in asymmetric synthesis, several key aspects need to be well-characterized:
-
Defined Stereochemistry: The absolute configuration of the chiral centers must be known and consistently available in a high enantiomeric excess.
-
Reactive Handles: The molecule must possess functional groups that can be selectively manipulated to form new stereocenters with high control.
-
Synthetic Accessibility: Practical and efficient methods for its isolation from natural sources or its enantioselective synthesis are necessary.
Currently, such information for this compound is not available in the public domain. Searches for its use in enantioselective synthesis, asymmetric catalysis, or as a chiral auxiliary have yielded no specific results. The scientific community has extensively explored other natural products and synthetic molecules as chiral building blocks, but this compound appears to have been overlooked.
The diagram below illustrates a generalized workflow for the utilization of a chiral building block in synthesis, a process for which specific details for this compound are currently unavailable.
Caption: A generalized workflow for the use of a chiral building block.
Future Outlook
The absence of research on this compound as a chiral building block represents a potential untapped resource for synthetic chemists. Future research in this area could involve:
-
Isolation and Chiral Analysis: Determining the predominant enantiomer of this compound in Schisandra chinensis and other potential natural sources.
-
Development of Asymmetric Synthesis: Devising a synthetic route to access enantiomerically pure this compound.
-
Exploration of Reactivity: Investigating the stereoselective reactions of its functional groups to understand its potential for asymmetric transformations.
Until such fundamental research is conducted and published, the development of detailed application notes and protocols for this compound as a chiral building block remains speculative. Researchers and drug development professionals are encouraged to consider this knowledge gap as an opportunity for novel investigations in the field of organic synthesis.
References
Application Notes and Protocols for Ylangenyl Acetate in Novel Fragrance Development
For Researchers, Scientists, and Drug Development Professionals
Introduction to Ylangenyl Acetate
This compound is a sesquiterpenoid ester that contributes to the characteristic sweet, floral, and slightly fruity aroma of ylang-ylang essential oil, derived from the flowers of the Cananga odorata tree. As a fragrance ingredient, it offers a more refined and stable aromatic profile compared to the raw essential oil, making it a valuable component in the development of new fine fragrances, cosmetics, and personal care products. Its molecular structure, C₁₇H₂₆O₂, lends it a good tenacity, allowing it to function as a middle note in fragrance compositions, bridging the volatile top notes and the heavy base notes.
These application notes provide a comprehensive overview of the use of this compound in fragrance development, including its olfactory profile, proposed signaling pathway, and detailed protocols for its analysis and evaluation.
Physicochemical and Olfactory Properties
A summary of the key physicochemical and olfactory properties of this compound is presented below. This data is essential for formulators to understand its behavior in various fragrance matrices.
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 90039-63-7 | N/A |
| Molecular Formula | C₁₇H₂₆O₂ | N/A |
| Molecular Weight | 262.39 g/mol | N/A |
| Appearance | Colorless to pale yellow liquid | N/A |
| Odor Profile | Sweet, floral (ylang-ylang), slightly fruity, balsamic | N/A |
| Odor Threshold | Data not available. For comparison, the odor threshold of the structurally related linalyl acetate is approximately 110.9 ng/L in air.[1] | N/A |
| Boiling Point | Data not available | N/A |
| Solubility | Soluble in ethanol and other common fragrance solvents. | N/A |
Olfactory Signaling Pathway
The perception of this compound, like other odorants, is initiated by its interaction with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. While the specific receptor for this compound has not been definitively identified, the general pathway for acetate esters involves G-protein coupled receptors. Short-chain fatty acids and their esters are known to activate specific ORs, such as Olfr78 and OR51E2. The proposed signaling cascade is as follows:
-
Binding: this compound binds to a specific Olfactory Receptor (OR).
-
G-Protein Activation: This binding activates the associated G-protein (Gαolf).
-
Adenylate Cyclase Activation: Gαolf activates adenylate cyclase III.
-
cAMP Production: Adenylate cyclase III catalyzes the conversion of ATP to cyclic AMP (cAMP).
-
Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels.
-
Depolarization: The influx of cations (Na⁺ and Ca²⁺) leads to depolarization of the neuron.
-
Signal Transmission: If the depolarization reaches the threshold, an action potential is generated and transmitted to the olfactory bulb for further processing.
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound in a Fragrance Formulation
This protocol outlines the analysis of this compound in a finished fragrance product to determine its concentration and identify any potential degradation products.
Objective: To quantify this compound and assess its purity within a complex fragrance matrix.
Materials:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
HP-5MS capillary column (or equivalent)
-
Helium (carrier gas)
-
Fragrance sample containing this compound
-
This compound reference standard
-
Ethanol (solvent)
-
Autosampler vials
Procedure:
-
Sample Preparation:
-
Accurately weigh 100 mg of the fragrance sample into a 10 mL volumetric flask.
-
Dilute to volume with ethanol.
-
Prepare a series of calibration standards of this compound in ethanol (e.g., 10, 50, 100, 200, 500 ppm).
-
-
GC-MS Parameters:
-
Injector Temperature: 250°C
-
Injection Mode: Split (split ratio 50:1)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp: 5°C/min to 280°C
-
Hold at 280°C for 10 minutes
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Impact (EI) at 70 eV
-
Mass Scan Range: m/z 40-400
-
-
Data Analysis:
-
Identify the this compound peak in the sample chromatogram by comparing its retention time and mass spectrum with the reference standard.
-
The mass spectrum of this compound is expected to show characteristic fragmentation patterns for sesquiterpene acetates, including the loss of an acetate group (M-60).
-
Quantify the amount of this compound in the sample by constructing a calibration curve from the peak areas of the reference standards.
-
Sensory Evaluation of a Fragrance Containing this compound
This protocol describes a sensory panel evaluation to assess the olfactory characteristics of a fragrance formulation containing this compound.
Objective: To determine the perceived odor profile, intensity, and hedonic quality of a fragrance with this compound.
Materials:
-
Fragrance formulation containing this compound
-
Control fragrance (without this compound)
-
Odor-free smelling strips
-
Sensory evaluation booths
-
Panel of trained or consumer assessors (n > 20)
-
Evaluation forms/software
Procedure:
-
Panelist Selection and Training:
-
Recruit panelists based on their ability to discriminate and describe odors.
-
For trained panels, provide reference standards for key aroma descriptors (e.g., floral, fruity, sweet, balsamic).
-
-
Sample Preparation and Presentation:
-
Dip smelling strips into the fragrance samples for a standardized time (e.g., 2 seconds).
-
Allow the solvent to evaporate for a set period (e.g., 30 seconds).
-
Present the coded smelling strips to the panelists in a randomized and balanced order.
-
-
Evaluation:
-
Panelists evaluate the samples in individual sensory booths under controlled conditions (temperature, humidity, and lighting).
-
Panelists rate the intensity of predefined attributes (e.g., floral, fruity, sweetness) on a labeled magnitude scale (LMS) or a 9-point hedonic scale.
-
Panelists also provide an overall liking score and any free-text descriptors.
-
-
Data Analysis:
-
Analyze the quantitative data using appropriate statistical methods (e.g., ANOVA, t-tests) to identify significant differences between the sample and the control.
-
Compile and analyze the qualitative descriptors to build a comprehensive olfactory profile.
-
Example Sensory Attributes and Scales:
| Attribute | Scale |
| Floral Intensity | 0 (Not perceptible) to 9 (Extremely strong) |
| Fruity Intensity | 0 (Not perceptible) to 9 (Extremely strong) |
| Sweetness | 0 (Not at all sweet) to 9 (Extremely sweet) |
| Overall Liking | 1 (Dislike extremely) to 9 (Like extremely) |
Stability Testing of this compound in a Cosmetic Emulsion
This protocol outlines an accelerated stability test to evaluate the physical and chemical stability of this compound in a cosmetic lotion.
Objective: To assess the impact of this compound on the stability of a cosmetic emulsion and to monitor its chemical degradation over time under stress conditions.
Materials:
-
Cosmetic emulsion base
-
This compound
-
Finished cosmetic lotion with this compound (test sample)
-
Finished cosmetic lotion without this compound (control sample)
-
Temperature- and humidity-controlled stability chambers
-
pH meter, viscometer
-
GC-MS for chemical analysis
Procedure:
-
Sample Preparation:
-
Prepare the test and control lotion samples.
-
Package the samples in their final intended packaging.
-
-
Stability Conditions:
-
Store samples under the following conditions:
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
Room Temperature: 25°C ± 2°C / 60% RH ± 5% RH
-
Freeze-Thaw Cycling: 3 cycles of 24 hours at -10°C followed by 24 hours at 25°C.
-
-
-
Evaluation Schedule:
-
Evaluate the samples at initial (time 0), 1, 2, and 3 months for accelerated and room temperature conditions.
-
Evaluate after each freeze-thaw cycle.
-
-
Parameters to Evaluate:
-
Physical Stability:
-
Appearance (color, clarity, phase separation)
-
Odor
-
pH
-
Viscosity
-
-
Chemical Stability:
-
Quantify the concentration of this compound using the GC-MS protocol described in section 4.1.
-
-
-
Data Analysis:
-
Compare the physical and chemical parameters of the test sample to the control and to its initial values.
-
Any significant changes in the parameters may indicate an instability issue.
-
Expected Outcome: this compound, as an ester, may be susceptible to hydrolysis in aqueous formulations, especially at elevated temperatures and non-neutral pH. This would result in a decrease in its concentration and a potential change in the odor profile.
Conclusion
This compound is a promising ingredient for the creation of sophisticated and long-lasting floral fragrances. Its unique olfactory profile and good tenacity make it a versatile component for a wide range of applications. The protocols outlined in these application notes provide a framework for the systematic evaluation of this compound in new fragrance development, from its initial characterization to its performance in finished products. Further research to determine its specific olfactory receptor interactions and odor threshold will provide even greater insights for its optimal use in perfumery.
References
Ylangenyl Acetate in Aromatherapy Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ylangenyl acetate, a key constituent of the essential oil derived from the flowers of the ylang-ylang tree (Cananga odorata), is a subject of growing interest in the field of aromatherapy and phytopharmacology. Possessing a characteristic sweet, floral, and slightly fruity aroma, this ester, along with other components of ylang-ylang oil, has been investigated for its potential therapeutic properties. This document provides a comprehensive overview of the current research on this compound, with a focus on its anxiolytic, sedative, and anti-inflammatory effects. Detailed experimental protocols and a summary of quantitative data are presented to facilitate further research and drug development.
While much of the research has been conducted on ylang-ylang essential oil as a whole, the contributions of its individual components, including this compound, are being increasingly elucidated. The primary chemical constituents of ylang-ylang oil include linalool, geranyl acetate, benzyl acetate, caryophyllene, p-cresyl methyl ether, methyl benzoate, and various sesquiterpenes.[1][2][3][4][5] The synergistic interplay of these compounds is believed to contribute to the overall therapeutic profile of the oil.
Therapeutic Applications and Preclinical Evidence
Anxiolytic Effects
Ylang-ylang essential oil and its components, notably linalyl acetate (a similar ester also found in lavender oil), have demonstrated significant anxiolytic (anti-anxiety) properties in preclinical studies.[6][7][8] These effects are often evaluated using standardized behavioral models in rodents.
Quantitative Data Summary: Anxiolytic Effects
| Compound/Oil | Animal Model | Dosage | Route of Administration | Key Findings | Reference |
| Lavender Essential Oil (high in Linalyl Acetate) | Male Wistar Rats | 30 mg/kg | Intraperitoneal | Increased time spent in the open arms of the elevated plus-maze, indicating an anxiolytic effect. | [6] |
| Lavender Essential Oil (high in Linalyl Acetate) | Male Wistar Rats | 80 mg/kg | Intraperitoneal | No significant anxiolytic effect observed at this higher dose. | [6] |
| Carvacryl Acetate | Mice | 25, 50, 75, 100 mg/kg | Intraperitoneal | Dose-dependent increase in time spent in the open arms of the elevated plus-maze and in the light compartment of the light-dark box. | [9] |
Sedative Effects
The calming and sedative properties of this compound and related compounds contribute to their traditional use in promoting relaxation and alleviating sleep disturbances.[7]
Quantitative Data Summary: Sedative Effects
| Compound/Oil | Animal Model | Dosage/Concentration | Route of Administration | Key Findings | Reference |
| Lonicerin | Swiss Albino Mice | 10 mg/kg | Intraperitoneal | Reduced sleep latency and increased sleep duration in thiopental sodium-induced sleep model. | [10] |
| Linalyl Acetate | Mice | Not specified | Inhalation | Contributes to the sedative effects of lavender oil. | [7] |
| Acetate | Rodents | Not specified | Central administration | Can produce sedative and motor-suppressant effects. | [11][12] |
Anti-inflammatory Effects
Emerging research has highlighted the anti-inflammatory potential of this compound and its constituent-rich essential oils.[13][14][15][16] These properties are being investigated for their potential application in inflammatory conditions. Linalyl acetate has been shown to ameliorate mechanical hyperalgesia by suppressing inflammation through TSLP/IL-33 signaling.[16][17]
Quantitative Data Summary: Anti-inflammatory Effects
| Compound/Oil | Animal Model | Dosage | Route of Administration | Key Findings | Reference |
| (-) Linalool | Rats | 25 mg/kg | Systemic | Reduction of carrageenan-induced paw edema. | [13][15] |
| Linalyl Acetate | Rats | Equimolar to Linalool | Systemic | Less potent and more delayed reduction of carrageenan-induced paw edema compared to linalool, suggesting pro-drug behavior. | [13][15] |
| Linalyl Acetate | Rats | Not specified | Intraperitoneal | Reduced inflammation by inhibiting TSLP/TSLPR and IL-33 signaling after sciatic nerve injury. | [16] |
Mechanisms of Action
The therapeutic effects of this compound and related compounds are believed to be mediated through their interaction with various neurotransmitter systems in the central nervous system. The anxiolytic effects of linalool and linalyl acetate are thought to involve the glutamatergic system, specifically through the inhibition of NMDA receptors.[6] Additionally, interactions with the serotonergic system have been proposed.[6]
Putative Signaling Pathway for Anxiolytic Effects
References
- 1. Ylang Ylang Oil | 8006-81-3 [chemicalbook.com]
- 2. Ylang Ylang Oil - Ultra International Limited [ultrainternational.com]
- 3. Ylang-Ylang - THREE HOLISTIC RESEARCH CENTER [hrc.threecosmetics.com]
- 4. ScenTree - Ylang ylang oil I (CAS N° 8006-81-3) [scentree.co]
- 5. Chemical Composition, Antioxidant, Antibacterial, and Hemolytic Properties of Ylang-Ylang (Cananga odorata) Essential Oil: Potential Therapeutic Applications in Dermatology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. One moment, please... [admin.mantechpublications.com]
- 8. researchgate.net [researchgate.net]
- 9. Anxiolytic-like effects of carvacryl acetate, a derivative of carvacrol, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assessment of Sedative Activity of Lonicerin: In Vivo Approach With Pharmacokinetics and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Central nervous system effects of acetate: contribution to the central effects of ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Acetate as an active metabolite of ethanol: studies of locomotion, loss of righting reflex, and anxiety in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anti-inflammatory activity of linalool and linalyl acetate constituents of essential oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of linalyl acetate on oxidative stress, inflammation and endothelial dysfunction: can linalyl acetate prevent mild cognitive impairment? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Linalyl Acetate Ameliorates Mechanical Hyperalgesia Through Suppressing Inflammation by TSLP/IL-33 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for the Enzymatric Synthesis of Ylangenyl Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ylangenyl acetate, an ester derived from the sesquiterpene alcohol ylangenol, is a compound of interest for its potential applications in the fragrance, flavor, and pharmaceutical industries. Enzymatic synthesis offers a green and highly selective alternative to traditional chemical methods for the production of such esters. This document provides a generalized protocol for the enzymatic synthesis of this compound, based on established methods for the synthesis of structurally similar terpene acetates. Lipases are the most commonly employed enzymes for this type of transesterification reaction due to their stability in organic solvents and broad substrate specificity.
Reaction Principle
The enzymatic synthesis of this compound typically proceeds via a transesterification reaction. In this reaction, a lipase enzyme catalyzes the transfer of an acetyl group from an acyl donor (e.g., vinyl acetate or acetic anhydride) to ylangenol. The reaction is reversible, but the use of specific acyl donors can drive the equilibrium towards product formation.
Caption: Lipase-catalyzed transesterification of ylangenol.
Data from Analogous Enzymatic Ester Syntheses
Due to the limited availability of data on the specific enzymatic synthesis of this compound, the following tables summarize reaction conditions and outcomes for the synthesis of similar molecules, such as eugenyl acetate and linalyl acetate. This data can serve as a starting point for optimizing the synthesis of this compound.
Table 1: Enzymatic Synthesis of Eugenyl Acetate
| Enzyme | Acyl Donor | Molar Ratio (Alcohol:Acyl Donor) | Temperature (°C) | Enzyme Conc. (% w/w) | Reaction Time (h) | Conversion (%) | Reference |
| Lipozyme TL 100L | Acetic Anhydride | 1:1 | 55 | 10 | 2 | 91.80 | [1][2] |
| Novozym 435 | Acetic Anhydride | 1:5 | 60 | 10 | 6 | 100 | [3][4] |
| Penicillium sumatrense lipase | Acetic Anhydride | 1:3 | 50 | 5.5 | 2 | ~95 | [5] |
Table 2: Enzymatic Synthesis of Linalyl Acetate
| Enzyme | Acyl Donor | Molar Ratio (Alcohol:Acyl Donor) | Temperature (°C) | Enzyme Conc. (% w/w) | Reaction Time (h) | Conversion (%) | Reference |
| Novozym 435 | Acetic Anhydride | 9:1 (Acid:Alcohol) | 70 | 5 | 6 | 5.6 | [3][4] |
Experimental Protocol: A General Approach
This protocol provides a general methodology for the enzymatic synthesis of this compound in a solvent-free system. Optimization of parameters such as temperature, molar ratio, and enzyme concentration will be necessary to achieve high yields.
Materials
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Ylangenol (Substrate)
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Acyl donor (e.g., vinyl acetate, acetic anhydride, ethyl acetate)
-
Immobilized lipase (e.g., Novozym 435, Lipozyme TL 100L)
-
Organic solvent for analysis (e.g., hexane, ethanol)
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous sodium sulfate
-
Reaction vessel (e.g., screw-capped flask)
-
Shaking incubator or magnetic stirrer with temperature control
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for analysis
Procedure
-
Reactant Preparation:
-
Accurately weigh ylangenol and the chosen acyl donor and add them to the reaction vessel. The molar ratio of alcohol to acyl donor can be varied (e.g., 1:1 to 1:10) to optimize the reaction.
-
-
Enzyme Addition:
-
Add the immobilized lipase to the reaction mixture. The enzyme concentration is typically between 5% and 15% (w/w) of the total substrate mass.
-
-
Reaction Incubation:
-
Seal the reaction vessel and place it in a shaking incubator or on a magnetic stirrer.
-
Maintain a constant temperature (typically between 40°C and 70°C) and agitation (e.g., 150-200 rpm) for the desired reaction time (e.g., 2-24 hours).
-
-
Reaction Monitoring:
-
Periodically, take small aliquots from the reaction mixture to monitor the progress of the reaction by GC or HPLC.
-
-
Reaction Termination and Product Isolation:
-
Once the reaction has reached the desired conversion, stop the agitation and heating.
-
Separate the immobilized enzyme from the reaction mixture by filtration or centrifugation. The enzyme can often be washed and reused.
-
Wash the reaction mixture with a 5% sodium bicarbonate solution to neutralize any acidic by-products, followed by a water wash.
-
Dry the organic layer over anhydrous sodium sulfate.
-
The solvent can be removed under reduced pressure to obtain the crude this compound.
-
-
Product Analysis and Characterization:
Caption: Generalized experimental workflow for enzymatic synthesis.
Key Considerations and Optimization
-
Enzyme Selection: Different lipases exhibit varying activities and selectivities. Screening of several commercially available lipases is recommended.
-
Acyl Donor: The choice of acyl donor can significantly impact the reaction equilibrium and rate. Vinyl acetate is often preferred as its by-product, vinyl alcohol, tautomerizes to acetaldehyde, driving the reaction forward.
-
Water Content: The presence of a small amount of water is often essential for lipase activity, but excess water can lead to hydrolysis of the ester product. The use of a solvent-free system or a non-polar organic solvent is common.
-
Immobilization: Using an immobilized enzyme simplifies catalyst recovery and reuse, making the process more cost-effective and suitable for continuous operation.
-
Temperature: While higher temperatures can increase the reaction rate, they can also lead to enzyme denaturation. The optimal temperature needs to be determined for the specific lipase used.
-
Substrate Inhibition: High concentrations of either the alcohol or the acyl donor can sometimes inhibit the enzyme, leading to lower reaction rates. A kinetic study can help in determining the optimal substrate concentrations.
References
- 1. Enzymatic Synthesis of Eugenyl Acetate from Essential Oil of Clove Using Lipases in Liquid Formulation as Biocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ylangenyl Acetate
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of ylangenyl acetate. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimentation.
Troubleshooting Guide
Q1: My this compound synthesis is resulting in a low yield. What are the potential causes and how can I improve it?
A1: Low yields in this compound synthesis can stem from several factors. A primary consideration is the choice of catalyst and reaction conditions, which can lead to side reactions such as dehydration of the ylangenol precursor. To enhance your yield, consider the following troubleshooting steps:
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Optimize Catalyst Selection: Strong acid catalysts, while effective in driving the esterification forward, can also promote the formation of undesired olefinic byproducts. Experiment with milder catalysts or alternative catalytic systems. For instance, composite catalysts or ionic liquids have been shown to improve selectivity and yield in the synthesis of similar terpenyl acetates.
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Adjust Reactant Molar Ratio: The stoichiometry of ylangenol to the acetylating agent (e.g., acetic anhydride or acetyl chloride) is critical. An excess of the acetylating agent can help drive the reaction to completion, but too large an excess can complicate purification. A systematic optimization of the molar ratio is recommended.
-
Control Reaction Temperature: Temperature plays a dual role in this synthesis. Higher temperatures can increase the reaction rate but may also favor side reactions. It is crucial to identify the optimal temperature that maximizes the formation of this compound while minimizing byproduct formation.
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Monitor Reaction Time: Incomplete reactions will naturally lead to lower yields. Conversely, excessively long reaction times, especially at elevated temperatures, can lead to product degradation or the formation of byproducts. Time-course studies are recommended to determine the optimal reaction duration.
Q2: I am observing the formation of significant byproducts in my reaction mixture. How can I identify and minimize them?
A2: Byproduct formation is a common challenge in terpenoid chemistry due to the reactive nature of these molecules. The most common byproducts in the synthesis of this compound are likely isomers and elimination products formed from the ylangenol starting material.
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Byproduct Identification: The primary method for identifying byproducts is through analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods can help elucidate the structures of the impurities.
-
Minimizing Byproducts:
-
Catalyst Choice: As mentioned, strong acids are often the culprits behind byproduct formation. Switching to a more selective catalyst can significantly reduce unwanted side reactions.
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Anhydrous Conditions: Ensure all reactants and solvents are free of water. The presence of water can lead to the hydrolysis of the acetylating agent and the ester product, reducing the overall yield.
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of the sensitive terpenoid moieties.
-
Q3: The purification of this compound is proving difficult. What are the recommended purification strategies?
A3: The purification of this compound from the reaction mixture requires the removal of unreacted starting materials, catalyst, and any byproducts. A multi-step approach is often necessary:
-
Neutralization and Washing: After the reaction is complete, the mixture should be neutralized to remove any acidic catalyst. This is typically done with a weak base solution, such as sodium bicarbonate. Subsequent washing with water and brine can help remove water-soluble impurities.
-
Solvent Removal: The organic solvent used for the reaction and extraction is typically removed under reduced pressure using a rotary evaporator.
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Chromatography: Column chromatography is a powerful technique for separating this compound from structurally similar byproducts. The choice of stationary phase (e.g., silica gel) and mobile phase (a mixture of non-polar and polar solvents) will need to be optimized for the best separation.
-
Distillation: If this compound is thermally stable, fractional distillation under reduced pressure can be an effective method for purification, especially on a larger scale.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material for the synthesis of this compound?
A1: The most direct precursor for the synthesis of this compound is ylangenol. Ylangenol is a sesquiterpenoid alcohol with the chemical formula C15H24O.
Q2: Which acetylating agent should I use: acetic anhydride or acetyl chloride?
A2: Both acetic anhydride and acetyl chloride can be used for the acetylation of ylangenol.
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Acetic Anhydride: It is generally preferred as it is less corrosive and the byproduct, acetic acid, is less volatile and easier to handle than the hydrogen chloride gas produced when using acetyl chloride.
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Acetyl Chloride: It is more reactive than acetic anhydride and may be useful for less reactive alcohols. However, it requires more stringent handling precautions due to its reactivity and the release of HCl.
Q3: Can I use an enzymatic catalyst for the synthesis of this compound?
A3: Yes, enzymatic catalysis is a viable and often advantageous method for the synthesis of acetate esters. Lipases are commonly used for this purpose and offer several benefits, including high selectivity, milder reaction conditions (which can prevent byproduct formation), and a greener reaction profile. The enzyme can often be immobilized and reused, making the process more cost-effective.
Q4: How can I monitor the progress of my reaction?
A4: The progress of the reaction can be monitored by periodically taking small aliquots from the reaction mixture and analyzing them using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). This will allow you to track the consumption of the starting material (ylangenol) and the formation of the product (this compound).
Experimental Protocols
General Protocol for the Chemical Synthesis of this compound
This protocol is a general guideline and may require optimization for specific experimental setups.
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Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ylangenol in a suitable anhydrous solvent (e.g., dichloromethane or toluene).
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Addition of Acetylating Agent: Add the acetylating agent (e.g., acetic anhydride) to the solution. The molar ratio of acetylating agent to ylangenol should be optimized, typically ranging from 1.1:1 to 2:1.
-
Catalyst Addition: Carefully add the catalyst (e.g., a catalytic amount of phosphoric acid or a solid acid catalyst).
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Reaction: Heat the reaction mixture to the desired temperature and monitor the reaction progress using TLC or GC.
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Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize the catalyst with a saturated solution of sodium bicarbonate.
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Extraction: Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and then with brine.
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Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure.
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Purification: Purify the crude product by column chromatography or vacuum distillation to obtain pure this compound.
Data Presentation
Table 1: Effect of Reaction Parameters on Terpenyl Acetate Yield (Illustrative Data based on Terpinyl Acetate Synthesis)
| Parameter | Condition 1 | Condition 2 | Condition 3 | Yield (%) |
| Catalyst | Phosphoric Acid | SnCl4·5H2O | Solid Superacid | Varies |
| Molar Ratio (Terpineol:Acetic Anhydride) | 1:1.1 | 1:1.5 | 1:2.0 | Varies |
| Temperature (°C) | 60 | 80 | 100 | Varies |
| Reaction Time (h) | 4 | 8 | 12 | Varies |
Note: This table provides a framework for organizing experimental data. Actual yields will depend on the specific terpenoid alcohol and the combination of reaction conditions.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
Technical Support Center: Purification of Ylangenyl Acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of ylangenyl acetate from crude extracts.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound from a crude extract?
A1: The primary methods for purifying this compound are fractional distillation under vacuum, flash column chromatography, and preparative High-Performance Liquid Chromatography (HPLC). The choice of method depends on the initial purity of the crude extract, the scale of the purification, and the desired final purity.
Q2: What are the likely impurities in a crude extract containing this compound?
A2: Crude extracts, particularly from natural sources like ylang-ylang oil, are complex mixtures. Common impurities that may be present alongside this compound include other terpenes and their derivatives such as linalool, germacrene, caryophyllene, as well as other esters like benzyl acetate and geranyl acetate.[1]
Q3: How can I monitor the purity of my fractions during the purification process?
A3: Thin Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of column chromatography. For all purification methods, Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal analytical technique to identify and quantify this compound and any remaining impurities in the collected fractions.[2]
Q4: this compound is a relatively large molecule. Are there any special considerations for its purification?
A4: Yes, as a sesquiterpenoid, this compound has a high boiling point and may be susceptible to thermal degradation. Therefore, vacuum distillation is recommended to lower the boiling point and minimize decomposition. During chromatography, its relatively non-polar nature will dictate the choice of mobile phase.
Q5: What is the expected purity and yield I can achieve with these methods?
A5: The achievable purity and yield are dependent on the chosen method and the complexity of the crude extract. Generally, preparative HPLC can achieve the highest purity (>98%), often at the expense of yield and throughput. Flash column chromatography offers a good balance between purity (typically 90-98%) and yield. Fractional distillation is effective for large-scale initial purification, with purity depending on the boiling point differences between this compound and the impurities.
Troubleshooting Guides
Fractional Distillation
| Problem | Possible Cause(s) | Solution(s) |
| Product is degrading (darkening, charring) | The distillation temperature is too high. | - Increase the vacuum to further lower the boiling point.- Ensure the heating mantle is not set too high and that there is even heating. |
| Poor separation of this compound from impurities | - The boiling points of this compound and the impurities are too close.- The distillation column has insufficient theoretical plates. | - Use a longer, more efficient fractionating column (e.g., Vigreux or packed column).- Optimize the reflux ratio to enhance separation. |
| Bumping or uneven boiling | - Lack of boiling chips or inadequate stirring.- Too rapid heating. | - Add fresh boiling chips or use a magnetic stirrer.- Heat the distillation flask gradually. |
Flash Column Chromatography
| Problem | Possible Cause(s) | Solution(s) |
| Poor separation of bands on the column | - Inappropriate solvent system (mobile phase).- Column was not packed properly. | - Develop a new solvent system using TLC to achieve better separation of spots.- Ensure the column is packed uniformly without any cracks or channels. |
| This compound is eluting too quickly | The mobile phase is too polar. | Decrease the polarity of the mobile phase (e.g., increase the proportion of the non-polar solvent like hexane). |
| This compound is not eluting from the column | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase (e.g., increase the proportion of the polar solvent like ethyl acetate). |
| Streaking or tailing of bands | - The sample was overloaded on the column.- The compound is sparingly soluble in the mobile phase. | - Use a larger column or reduce the amount of sample loaded.- Ensure the crude extract is fully dissolved in a minimal amount of the mobile phase before loading. |
Preparative HPLC
| Problem | Possible Cause(s) | Solution(s) |
| Co-elution of this compound with an impurity | The mobile phase gradient is not optimal. | - Adjust the gradient profile to improve resolution between the peaks of interest.- Consider using a different stationary phase if baseline separation cannot be achieved. |
| Broad peaks | - Column is overloaded.- The flow rate is too high. | - Reduce the injection volume or the concentration of the sample.- Optimize the flow rate for better peak shape. |
| Low recovery of this compound | The compound may be adsorbing to the column or degrading on the stationary phase. | - Ensure the mobile phase is compatible with the compound and the column.- Check the pH of the mobile phase if the compound has ionizable groups. |
Data Presentation
| Parameter | Fractional Distillation | Flash Column Chromatography | Preparative HPLC |
| Typical Scale | > 10 g | 100 mg - 10 g | < 1 g |
| Stationary Phase | N/A | Silica Gel | C18 (Reversed-Phase) |
| Typical Mobile Phase | N/A | Hexane/Ethyl Acetate Gradient | Acetonitrile/Water Gradient |
| Estimated Purity | 80-95% | 90-98% | >98% |
| Estimated Yield | High | Moderate to High | Low to Moderate |
| Primary Application | Initial bulk purification | Intermediate purification | Final high-purity polishing |
Experimental Protocols
Protocol 1: Vacuum Fractional Distillation
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Setup : Assemble a fractional distillation apparatus with a Vigreux column, a condenser, a receiving flask, and a vacuum adapter. Ensure all glassware is dry and joints are properly sealed.
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Sample Preparation : Place the crude extract containing this compound into the distillation flask along with a magnetic stir bar or boiling chips.
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Distillation :
-
Begin stirring and gradually apply vacuum.
-
Slowly heat the distillation flask using a heating mantle.
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Collect the initial fractions, which will contain the more volatile impurities.
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Monitor the temperature at the head of the column. The fraction containing this compound will distill at a higher temperature. Note: The exact boiling point will depend on the applied pressure. For sesquiterpenoids, this is typically above 100 °C even under vacuum.
-
-
Fraction Collection : Collect the fraction that distills at the expected temperature range for this compound.
-
Analysis : Analyze the collected fractions by GC-MS to determine the purity.
Protocol 2: Flash Column Chromatography
-
Column Packing :
-
Secure a glass column vertically and add a small plug of cotton or glass wool at the bottom.
-
Add a layer of sand.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pour it into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.
-
-
Sample Loading :
-
Dissolve the crude extract in a minimal amount of the initial mobile phase.
-
Carefully add the sample to the top of the silica gel bed.
-
-
Elution :
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Begin eluting with a non-polar mobile phase (e.g., 100% hexane).
-
Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or continuous gradient. A typical gradient might be from 100% hexane to 90:10 hexane:ethyl acetate.
-
-
Fraction Collection : Collect fractions in test tubes and monitor their composition by TLC.
-
Analysis and Pooling : Combine the fractions containing pure this compound (as determined by TLC and confirmed by GC-MS) and evaporate the solvent.
Protocol 3: Preparative HPLC
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System Preparation :
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Use a preparative HPLC system equipped with a C18 column.
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Prepare the mobile phases: Solvent A (e.g., water) and Solvent B (e.g., acetonitrile). Degas both solvents thoroughly.
-
-
Sample Preparation : Dissolve the partially purified extract in the initial mobile phase composition and filter it through a 0.45 µm syringe filter.
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Chromatography :
-
Equilibrate the column with the initial mobile phase composition (e.g., 50% Solvent B).
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Inject the sample.
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Run a linear gradient to increase the concentration of Solvent B (e.g., from 50% to 100% B over 30 minutes).
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-
Fraction Collection : Use an automated fraction collector to collect the eluent in separate vials based on the detector signal (UV absorbance).
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Analysis and Recovery : Analyze the fractions by analytical HPLC or GC-MS to identify those containing pure this compound. Pool the pure fractions and remove the solvent, typically by rotary evaporation.
Visualizations
Caption: Overall workflow for the purification of this compound.
Caption: Troubleshooting decision tree for low purity issues.
References
Technical Support Center: Resolving Co-eluting Peaks in GC-MS of Ylangenyl Acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving co-eluting peaks during the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of ylangenyl acetate.
Frequently Asked Questions (FAQs)
Q1: What are the common reasons for co-eluting peaks in the GC-MS analysis of this compound?
A1: Co-elution in the GC-MS analysis of this compound, a common component in essential oils like ylang-ylang, can occur due to several factors:
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Presence of Isomers: this compound has several isomers with very similar chemical structures and boiling points, making them difficult to separate on a standard GC column.
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Complex Sample Matrix: Ylang-ylang oil is a complex mixture containing numerous other terpenes and esters, such as linalool, geranyl acetate, germacrene-D, and beta-caryophyllene, which can have similar retention times to this compound.[1][2][3][4][5]
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Suboptimal GC-MS Parameters: An unoptimized temperature ramp, incorrect carrier gas flow rate, or an inappropriate GC column can lead to poor separation of closely eluting compounds.
Q2: How can I identify if I have co-eluting peaks?
A2: Identifying co-eluting peaks is the first step toward resolving them. Here are a few indicators:
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Asymmetrical Peak Shape: Look for peaks that are not perfectly symmetrical (Gaussian). Broad peaks, shoulder peaks, or split tops can indicate the presence of more than one compound.[6]
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Mass Spectral Inconsistency: Examine the mass spectrum across the width of a single chromatographic peak. If the mass spectrum changes from the leading edge to the tailing edge, it is a strong indication of co-elution.
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Use of Deconvolution Software: Modern GC-MS software often includes deconvolution algorithms that can mathematically separate the mass spectra of co-eluting compounds.
Q3: Can I still quantify this compound if it's co-eluting with another compound?
A3: Quantification of a compound in a co-eluting peak is possible if the two compounds have at least one unique, non-overlapping ion in their mass spectra. By using Extracted Ion Monitoring (EIM) or Selected Ion Monitoring (SIM), you can selectively monitor these unique ions to quantify each compound independently.
Troubleshooting Guide
Problem: Poor resolution between this compound and other components.
Solution 1: Optimize GC Oven Temperature Program
A well-designed temperature program can significantly improve the separation of closely eluting compounds.
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Slower Ramp Rate: A slower temperature ramp (e.g., 2-5°C/min) increases the interaction time of the analytes with the stationary phase, which can enhance separation.
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Isothermal Segments: Introducing isothermal holds at specific temperatures before the elution of the target compounds can help to resolve them.
Solution 2: Adjust Carrier Gas Flow Rate
The linear velocity of the carrier gas (typically Helium for GC-MS) affects the efficiency of the separation.
-
Optimal Linear Velocity: Ensure your carrier gas flow rate is set to the optimal linear velocity for your column dimensions. For many columns, this is in the range of 27-32 cm/s. Operating outside this range can lead to band broadening and decreased resolution.
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Method Translation: If you are adapting a method from a different instrument, use a method translator tool to ensure the linear velocity is maintained.
Solution 3: Select an Appropriate GC Column
The choice of GC column is critical for separating complex mixtures like essential oils.
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Column Polarity: For separating terpene acetates, a mid-polarity column (e.g., a cyanopropyl-based phase) or a more polar wax-type column (e.g., polyethylene glycol) can offer different selectivity compared to a standard non-polar DB-5 or HP-5 column. The DB-HeavyWAX column has shown good performance for terpene analysis.[7]
-
Column Dimensions:
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Longer Columns: Increasing the column length (e.g., from 30 m to 60 m) provides more theoretical plates and can improve resolution.
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Smaller Internal Diameter (ID): Columns with a smaller ID (e.g., 0.18 mm or 0.25 mm) offer higher efficiency and better resolution.
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Thinner Film Thickness: A thinner stationary phase film can lead to sharper peaks for less volatile compounds.
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Problem: Suspected co-elution with a specific compound (e.g., linalyl acetate or caryophyllene acetate).
Solution 1: Use Extracted Ion Monitoring (EIM)
If you have an idea of the co-eluting compound, you can use their mass spectra to your advantage.
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Identify Unique Ions: Analyze the mass spectra of pure standards of this compound and the suspected co-eluting compound (e.g., linalyl acetate) to find ions that are unique to each.
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Extract Ion Chromatograms: In your GC-MS software, extract the chromatograms for these unique ions. The resulting chromatograms will show the elution profiles of each compound separately, allowing for individual peak integration.
Solution 2: Chiral Separation for Isomers
If co-elution is suspected to be from isomers of this compound, a chiral GC column may be necessary.
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Chiral Stationary Phases: Columns with cyclodextrin-based stationary phases (e.g., beta- or gamma-cyclodextrin) are designed to separate enantiomers and diastereomers.
Experimental Protocols
Protocol 1: Optimized GC-MS Method for this compound Analysis
This protocol provides a starting point for the analysis of this compound in an essential oil matrix. Optimization may be required based on your specific instrumentation and sample.
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Gas Chromatograph (GC) System: Agilent 8890 GC or equivalent
-
Mass Spectrometer (MS) System: Agilent 5977A MSD or equivalent
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Column: DB-HeavyWAX (30 m x 0.25 mm, 0.25 µm) or equivalent polar column
-
Injector: Split/Splitless
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Injection Volume: 1 µL
-
Inlet Temperature: 250°C
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Split Ratio: 50:1 (can be adjusted based on concentration)
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
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Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
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Ramp 1: 3°C/min to 150°C
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Ramp 2: 10°C/min to 240°C, hold for 5 minutes
-
-
MS Parameters:
-
Transfer Line Temperature: 250°C
-
Ion Source Temperature: 230°C
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Quadrupole Temperature: 150°C
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Ionization Mode: Electron Ionization (EI) at 70 eV
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Scan Range: m/z 40-400
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Data Presentation
Table 1: Comparison of GC Columns for Terpene Acetate Separation
| Column Type | Stationary Phase | Polarity | Typical Dimensions | Application Notes |
| Standard Non-Polar | 5% Phenyl Methylpolysiloxane (e.g., DB-5, HP-5ms) | Low | 30 m x 0.25 mm, 0.25 µm | Good general-purpose column, but may not resolve closely related isomers. |
| Mid-Polarity | 6% Cyanopropylphenyl Polysiloxane (e.g., DB-624) | Medium | 30 m x 0.25 mm, 1.4 µm | Offers different selectivity that can help resolve co-eluting peaks. |
| Polar (Wax) | Polyethylene Glycol (e.g., DB-WAX, HP-INNOWax) | High | 30 m x 0.25 mm, 0.25 µm | Recommended for compounds with similar boiling points but different polarities. |
| Chiral | Derivatized Cyclodextrin (e.g., Beta-DEX, Gamma-DEX) | Chiral | 30 m x 0.25 mm, 0.25 µm | Specifically designed for the separation of enantiomers and diastereomers. |
Visualizations
Caption: Troubleshooting workflow for resolving co-eluting peaks in GC-MS.
References
- 1. Ylang Ylang Oil - Benefits & Uses In Perfumery and Skin & Hair Care [newdirectionsaromatics.com]
- 2. aadreaessentials.com [aadreaessentials.com]
- 3. aromaweb.com [aromaweb.com]
- 4. Chemical Composition, Antioxidant, Antibacterial, and Hemolytic Properties of Ylang-Ylang (Cananga odorata) Essential Oil: Potential Therapeutic Applications in Dermatology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. us.typology.com [us.typology.com]
- 6. youtube.com [youtube.com]
- 7. books.rsc.org [books.rsc.org]
degradation of ylangenyl acetate under storage conditions
Welcome to the Technical Support Center for ylangenyl acetate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound under various storage conditions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
| Storage Form | Temperature | Recommended Duration |
| Powder | -20°C | Up to 3 years |
| 4°C | Up to 2 years | |
| In Solvent | -80°C | Up to 6 months |
| -20°C | Up to 1 month |
Note: If a solution of this compound has been stored at -20°C for more than a month, it is advisable to re-examine its purity and efficacy before use. Avoid repeated freeze-thaw cycles as this can accelerate degradation.[1]
Q2: What factors can cause the degradation of this compound?
Based on general chemical principles and data from similar compounds, the primary factors that can lead to the degradation of this compound are:
-
Temperature: Elevated temperatures can accelerate degradation reactions.
-
pH: this compound is susceptible to hydrolysis, especially under acidic or alkaline conditions.[2]
-
Light: Exposure to UV light can induce photolytic degradation.
-
Oxidizing and Reducing Agents: Contact with strong oxidizing or reducing agents should be avoided as they can chemically alter the molecule.[2]
Q3: What are the likely degradation products of this compound?
While specific degradation products for this compound have not been extensively documented in publicly available literature, based on the degradation of similar terpene acetates like linalyl acetate, the following are potential degradation products:[3]
-
Ylangenol: Formed through the hydrolysis of the ester bond.
-
Acetic Acid: Also a product of hydrolysis.
-
Isomerization and Rearrangement Products: Terpenoids can undergo complex rearrangements, especially under acidic or thermal stress, leading to a variety of isomeric compounds.[3]
Q4: How can I detect the degradation of my this compound sample?
Degradation can be monitored by a change in the physical appearance of the sample (e.g., color change, precipitation) or, more accurately, through analytical techniques. A change in the chromatographic profile (e.g., appearance of new peaks, decrease in the main peak area) as determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) is a clear indicator of degradation.
Troubleshooting Guide
This guide will help you troubleshoot common issues related to the degradation of this compound during your experiments.
Problem: I observe unexpected peaks in my chromatogram after storing my this compound solution.
This is a common sign of degradation. Follow these steps to identify the cause and mitigate the issue:
Caption: Troubleshooting flow for unexpected chromatographic peaks.
Problem: My experimental results are inconsistent, and I suspect my this compound has degraded.
Inconsistent results can be a symptom of sample instability. Here’s how to approach this problem:
Caption: Workflow for addressing inconsistent experimental results.
Experimental Protocols
To assess the stability of this compound and quantify its degradation, a forced degradation study is recommended. This involves subjecting the compound to various stress conditions and analyzing the resulting changes.
Forced Degradation Study Protocol
Objective: To identify potential degradation products and pathways for this compound.
Methodology:
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.
-
Stress Conditions: Expose the solutions to the following conditions:
-
Acidic Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.
-
Alkaline Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Add 3% H2O2 and incubate at room temperature for 24 hours.
-
Thermal Degradation: Incubate a solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose a solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples, including a control sample stored under normal conditions, using a stability-indicating analytical method.
Stability-Indicating Analytical Method: HPLC-UV
Objective: To quantify this compound and separate it from its degradation products.
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A gradient of acetonitrile and water |
| Flow Rate | 1.0 mL/min |
| Detection | UV at an appropriate wavelength (to be determined by UV scan) |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for the quantification of this compound and the detection of its degradation products.
Data Analysis: The percentage of degradation can be calculated by comparing the peak area of this compound in the stressed samples to that of the control sample. The appearance of new peaks should be recorded and, if possible, the degradation products should be identified using mass spectrometry (LC-MS or GC-MS).
References
Technical Support Center: Optimizing Ylangenyl Acetate Synthesis
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to optimize the synthesis of ylangenyl acetate.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials and reagents for this compound synthesis?
A1: The primary starting material is ylangene, a sesquiterpene hydrocarbon. The most common acetylating agent is acetic anhydride. Various catalysts, including acid catalysts (e.g., sulfuric acid, perchloric acid) and enzymatic catalysts (e.g., lipases), can be used to facilitate the reaction.[1][2] Solvent selection is also critical, with non-polar solvents like toluene or hexane often employed.
Q2: Why is catalyst selection important in this synthesis?
A2: Catalyst selection is crucial for controlling reaction rate, yield, and selectivity. Acid catalysts can be effective but may lead to side reactions like isomerization of the ylangene backbone if conditions are too harsh. Enzymatic catalysts, such as lipases, offer high selectivity under milder conditions, minimizing byproduct formation and representing a greener chemistry approach.[1][2]
Q3: What are the typical side reactions or byproducts encountered?
A3: Potential side reactions include the isomerization of the double bond within the ylangene structure, polymerization, or the formation of other isomeric acetate products. These are often prompted by overly aggressive reaction conditions, such as high temperatures or strong acidic catalysts.
Q4: How can I monitor the progress of the reaction?
A4: Reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[2] These techniques allow for the visualization of the consumption of the starting material (ylangene) and the formation of the product (this compound).
Q5: What is a suitable method for purifying the final product?
A5: The most common methods for purifying this compound are vacuum distillation or column chromatography. High-performance liquid chromatography (HPLC) can also be employed for achieving very high purity.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst: The acid catalyst may be old, or the enzyme may have denatured. 2. Presence of Water: Moisture in the reagents or glassware can hydrolyze the acetic anhydride. 3. Reaction Equilibrium: The esterification may have reached equilibrium without proceeding to completion. 4. Insufficient Temperature: The reaction may be too slow at the current temperature. | 1. Use a fresh batch of catalyst. For enzymatic reactions, verify the activity of the lipase. 2. Ensure all glassware is oven-dried and use anhydrous reagents.[2] 3. Remove water as it forms, for example, by using a Dean-Stark apparatus or adding molecular sieves.[2][4] 4. Gradually increase the reaction temperature while monitoring for byproduct formation with TLC/GC. |
| Presence of Multiple Products (Low Selectivity) | 1. Isomerization: Harsh acidic conditions or high temperatures can cause rearrangement of the ylangene carbocation intermediate. 2. Over-acetylation or Other Side Reactions: Prolonged reaction times or incorrect stoichiometry can lead to byproducts. | 1. Switch to a milder catalyst, such as an immobilized lipase (e.g., Novozym 435), which operates under gentler conditions.[5] 2. Reduce the reaction temperature. 3. Optimize the molar ratio of ylangene to acetic anhydride. |
| Unreacted Starting Material in Final Product | 1. Insufficient Reaction Time: The reaction was not allowed to proceed to completion. 2. Poor Mixing: Inadequate agitation, especially in heterogeneous enzymatic reactions, can limit catalyst-substrate interaction.[2] 3. Low Catalyst Loading: The amount of catalyst may be insufficient for the scale of the reaction. | 1. Extend the reaction time, monitoring progress with TLC or GC until the starting material spot/peak disappears.[2] 2. Increase the stirring rate or use an orbital shaker for enzymatic reactions. 3. Increase the catalyst loading incrementally (e.g., from 5% to 10% w/w for enzymatic reactions).[5] |
| Difficulty in Product Purification | 1. Similar Boiling Points: Byproducts may have boiling points close to this compound, making distillation difficult. 2. Co-elution in Chromatography: Impurities may have similar polarity to the product. | 1. Use vacuum distillation to lower boiling points and improve separation. 2. For column chromatography, screen different solvent systems (e.g., varying ratios of hexane and ethyl acetate) to improve resolution between the product and impurities. |
Quantitative Data Summary: Catalyst Comparison
The choice of catalyst significantly impacts the synthesis of acetate esters. Below is a comparative summary based on analogous esterification reactions.
| Catalyst Type | Typical Conditions | Conversion/Yield | Key Advantages | Key Disadvantages |
| Acid Catalyst (e.g., H₂SO₄) | 80-110°C, 4-6 hours | 60-85% | Low cost, fast reaction | Low selectivity, harsh conditions, potential for side reactions, difficult workup.[2] |
| Heterogeneous Catalyst (e.g., Zeolites, Resins) | 50-140°C, 2-36 hours | >90% | Reusable, easy to separate from the reaction mixture, improved selectivity.[4][6] | Can be more expensive, may require higher temperatures than enzymatic methods.[7] |
| Enzymatic Catalyst (e.g., Immobilized Lipase) | 40-70°C, 2-24 hours | >95% | High selectivity, mild conditions, environmentally friendly, minimal byproducts.[1][5][8] | Higher initial cost, can be inhibited by substrates, slower reaction times.[5] |
Experimental Protocols
Protocol 1: Enzymatic Synthesis using Immobilized Lipase
This protocol outlines a greener synthesis approach using a reusable enzyme catalyst.
Materials:
-
Ylangene (1.0 eq)
-
Acetic Anhydride (1.5 eq)
-
Immobilized Lipase (e.g., Novozym 435, 5-10% by weight of total reactants)
-
Anhydrous Toluene or Hexane (as solvent)
-
Molecular Sieves (4Å, optional)
-
Reaction vessel (e.g., screw-capped flask)
-
Orbital shaker or magnetic stirrer with heating capabilities
Procedure:
-
To a dry reaction vessel, add ylangene and the chosen solvent.
-
Add acetic anhydride to the mixture.
-
Add the immobilized lipase. If desired, add activated molecular sieves to adsorb the water byproduct, which can drive the reaction forward.[4]
-
Seal the vessel and place it in an orbital shaker or on a stirrer hotplate set to a mild temperature (e.g., 50-60°C).
-
Allow the reaction to proceed for 6-24 hours, with agitation (e.g., 150 rpm).[5]
-
Monitor the reaction's progress periodically using GC or TLC.
-
Once the reaction is complete, separate the immobilized enzyme from the solution by simple filtration. The enzyme can be washed with fresh solvent and dried for reuse.
-
The filtrate, containing this compound, can be concentrated using a rotary evaporator.
-
Purify the crude product by vacuum distillation or column chromatography.
Visual Guides
Caption: General workflow for this compound synthesis.
Caption: Decision tree for troubleshooting low product yield.
Caption: Simplified reaction pathway for acetylation of ylangene.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. CN102993274B - Purification method of ganirelix acetate - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. Acetylation of 2-Methoxynaphtalene with Acetic anhidryde over Zr4+-Zeolite beta – Oriental Journal of Chemistry [orientjchem.org]
- 7. longdom.org [longdom.org]
- 8. Optimization of Enzymatic Synthesis of Neryl Acetate in a Solvent Free System - Open Access Library [oalib.com]
Technical Support Center: Troubleshooting Ylangenyl Acetate Instability in Formulations
This technical support center provides guidance for researchers, scientists, and drug development professionals on troubleshooting the instability of ylangenyl acetate in various formulations. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in what type of formulations is it commonly used?
This compound is a naturally occurring sesquiterpenoid ester and a constituent of ylang-ylang essential oil. Due to its pleasant floral aroma, it is frequently incorporated into cosmetic and topical formulations such as creams, lotions, and nanoemulsions.
Q2: What are the primary stability concerns associated with this compound?
The primary stability concerns for this compound, like other acetate esters, are its susceptibility to chemical degradation through several pathways:
-
Hydrolysis: The ester bond can be cleaved in the presence of water, especially at non-neutral pH, to form ylangenol and acetic acid. This can alter the sensory properties and potentially the efficacy and safety of the formulation.
-
Oxidation: The double bonds within the sesquiterpenoid structure of this compound are susceptible to oxidation, which can be initiated by exposure to air, light, and heat. This can lead to the formation of various degradation products, including epoxides and hydroperoxides, which may be sensitizing.
-
Isomerization and Rearrangement: Terpenoid compounds can undergo isomerization and rearrangement reactions, particularly under acidic conditions or upon exposure to heat.
Q3: What factors can influence the stability of this compound in a formulation?
Several factors can significantly impact the stability of this compound:
-
pH: The rate of hydrolysis is highly pH-dependent. Both acidic and alkaline conditions can catalyze the degradation of the ester.
-
Temperature: Elevated temperatures accelerate the rates of hydrolysis, oxidation, and isomerization.
-
Light Exposure: UV and visible light can provide the energy to initiate oxidative degradation.
-
Oxygen Availability: The presence of oxygen is a key factor in the oxidative degradation pathway.
-
Presence of Other Ingredients: Excipients in the formulation, such as metal ions, can catalyze degradation reactions. Conversely, antioxidants can help to stabilize this compound. The complex mixture of other components in ylang-ylang oil can also influence its stability.
Troubleshooting Guides
Issue 1: "Off-Odor" or Change in Scent of the Formulation
Possible Cause: This is often the first indicator of chemical degradation, likely due to the hydrolysis of this compound into ylangenol and acetic acid. The characteristic vinegary smell of acetic acid can be a tell-tale sign.
Troubleshooting Steps:
-
pH Measurement: Measure the pH of your formulation. A shift towards acidic pH can confirm the formation of acetic acid.
-
Analytical Confirmation:
-
Use Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the presence of ylangenol and acetic acid.
-
High-Performance Liquid Chromatography (HPLC) with a suitable detector can also be used to quantify the remaining this compound and detect the appearance of degradation products.
-
-
Preventative Measures:
-
pH Adjustment: Buffer the formulation to a pH where the hydrolysis rate is minimized (typically in the slightly acidic to neutral range, but this needs to be determined experimentally).
-
Water Activity Reduction: If possible for your formulation type, reduce the water activity to slow down hydrolysis.
-
Encapsulation: Consider encapsulating the ylang-ylang oil or this compound to protect it from the aqueous environment.
-
Issue 2: Discoloration or Change in Viscosity of the Formulation
Possible Cause: These changes can be signs of oxidative degradation or polymerization of degradation products. Oxidation can lead to the formation of colored compounds, and changes in the chemical composition can affect the rheological properties of the formulation.
Troubleshooting Steps:
-
Visual Inspection: Note the nature of the discoloration (e.g., yellowing, browning) and the change in viscosity (e.g., thinning, thickening).
-
Peroxide Value Determination: Measure the peroxide value of your formulation to assess the extent of primary oxidation.
-
Analytical Investigation:
-
Utilize GC-MS or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify potential oxidation products.
-
Size Exclusion Chromatography (SEC) can be used to detect the formation of higher molecular weight species resulting from polymerization.
-
-
Preventative Measures:
-
Antioxidant Addition: Incorporate antioxidants such as tocopherol (Vitamin E), butylated hydroxytoluene (BHT), or ascorbyl palmitate into the formulation.
-
Chelating Agents: Add chelating agents like EDTA to sequester metal ions that can catalyze oxidation.
-
Light Protection: Package the formulation in opaque or UV-protective containers.
-
Inert Atmosphere: During manufacturing, consider processing under an inert atmosphere (e.g., nitrogen) to minimize oxygen exposure.
-
Data Presentation
Table 1: Factors Affecting this compound Stability (Qualitative Summary)
| Parameter | Effect on Stability | Primary Degradation Pathway Affected |
| High pH (>8) | Decreased | Base-catalyzed hydrolysis |
| Low pH (<4) | Decreased | Acid-catalyzed hydrolysis, Isomerization |
| High Temperature | Decreased | Hydrolysis, Oxidation, Isomerization |
| Light Exposure | Decreased | Oxidation |
| Oxygen | Decreased | Oxidation |
| Metal Ions | Decreased | Oxidation |
| Antioxidants | Increased | Oxidation |
| Chelating Agents | Increased | Oxidation |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the intrinsic stability of this compound under various stress conditions and to identify potential degradation products.
Methodology:
-
Sample Preparation: Prepare solutions of this compound (or ylang-ylang oil) in a suitable solvent (e.g., ethanol) at a known concentration.
-
Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and keep at room temperature for 24 hours.
-
Oxidation: Add 3% H₂O₂ and keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Heat the solution at 80°C for 48 hours in the dark.
-
Photodegradation: Expose the solution to a calibrated light source (e.g., Xenon lamp) for a defined period.
-
-
Sample Analysis:
-
At specified time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration.
-
Analyze the samples using a validated stability-indicating HPLC-UV or GC-MS method to quantify the remaining this compound and identify degradation products.
-
-
Data Analysis:
-
Calculate the percentage degradation of this compound under each stress condition.
-
Identify and characterize the major degradation products using their mass spectra and retention times.
-
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To develop and validate an HPLC method capable of separating this compound from its degradation products.
Methodology:
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Gradient elution with Acetonitrile and Water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (to be determined by UV scan).
-
Injection Volume: 10 µL.
-
-
Method Validation:
-
Specificity: Analyze stressed samples (from the forced degradation study) to demonstrate that the method can resolve this compound from its degradation products and other formulation components.
-
Linearity: Analyze a series of standard solutions of this compound at different concentrations to establish a linear relationship between peak area and concentration.
-
Accuracy and Precision: Determine the accuracy (recovery) and precision (repeatability and intermediate precision) of the method.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.
-
Mandatory Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Primary degradation pathways for this compound.
Technical Support Center: Ylangenyl Acetate Extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yield issues during ylangenyl acetate extraction.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for extracting this compound from ylang-ylang flowers?
A1: The most common methods for this compound extraction include hydrodistillation (HD), steam distillation (SD), solvent-free microwave extraction (SFME), and supercritical fluid extraction (SFE) using carbon dioxide.[1][2] Each method has its own set of advantages and disadvantages concerning yield, extraction time, and the quality of the essential oil produced.
Q2: I am experiencing a low yield of essential oil. What are the potential causes?
A2: Low extraction yields can be attributed to several factors. These include the extraction method itself, the condition of the raw plant material (e.g., maturity of the flowers), and the specific parameters used during the extraction process, such as temperature, pressure, and extraction time.[1][3][4] For instance, in hydrodistillation, factors like the plant material-to-water ratio can significantly influence the yield.[4]
Q3: How can I optimize the yield for different extraction methods?
A3: To optimize the yield, consider the following for each method:
-
Hydrodistillation (HD) & Steam Distillation (SD): Adjusting the distillation time and the material-to-solvent ratio can improve yield. For example, one study found that a distillation time of 191 minutes and a material/solvent ratio of 1:16 g/mL yielded the highest essential oil content.[5][6]
-
Supercritical Fluid Extraction (SFE): Yield generally increases with pressure.[1] The use of a co-solvent, such as ethanol, can also significantly increase the rate of extraction and the overall yield.[7] For instance, SFE yields can range from 0.9% to 1.8%, with the maximum yield being obtained at 45°C and 300 bar pressure.[1][7]
-
Solvent-Free Microwave Extraction (SFME): This method can provide significantly higher yields in a much shorter time compared to traditional methods. An extraction time of 40 minutes using SFME resulted in a higher yield (0.956%) compared to HD (0.80%) and SD (0.463%) over 3 hours.[2][8]
Q4: Does the quality of the ylang-ylang flowers affect the extraction yield?
A4: Yes, the maturity and quality of the flowers are critical factors. The composition and concentration of volatile compounds, including this compound, can vary depending on the developmental stage of the flower. While not explicitly detailing the impact on yield in the provided context, the chemical composition of the extracted oil is noted to be affected by flower maturity.[1]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues leading to low this compound extraction yields.
Problem: Consistently Low Essential Oil Yield
Step 1: Evaluate the Extraction Method
-
Action: Compare your current extraction method's typical yield with established benchmarks.
-
Rationale: Some methods are inherently more efficient than others. For example, SFME has been shown to produce higher yields in a shorter time compared to HD and SD.[2][8]
Step 2: Assess Raw Material Quality
-
Action: Ensure you are using fresh, properly matured ylang-ylang flowers.
-
Rationale: The quality and maturity of the plant material directly impact the concentration of target compounds available for extraction.[1]
Step 3: Optimize Extraction Parameters
-
Action: Systematically adjust key parameters for your chosen method. Refer to the table below for typical ranges and optimal conditions found in the literature.
-
Rationale: Extraction efficiency is highly sensitive to parameters like temperature, pressure, and solvent ratios.[1][5][7]
Data Presentation
Table 1: Comparison of Ylang-Ylang Essential Oil Extraction Methods and Yields
| Extraction Method | Typical Yield (%) | Key Optimization Parameters | Notes |
| Hydrodistillation (HD) | 0.80% - 1.7% | Distillation time, material-to-water ratio | A traditional and widely used method.[1][2] |
| Steam Distillation (SD) | ~0.46% | Steam flow rate, distillation time | Tends to produce a more "floral water" type product.[1][2] |
| Solvent-Free Microwave Extraction (SFME) | ~0.96% | Microwave power, extraction time | Offers a significantly shorter extraction time and higher yield of certain desirable compounds.[2][8] |
| Supercritical Fluid Extraction (SFE) with CO₂ | 0.9% - 1.8% | Pressure, temperature, use of co-solvent | Yield increases with pressure; adding a co-solvent like ethanol can enhance extraction rates.[1][7] |
Experimental Protocols
Hydrodistillation (HD) Protocol
-
Preparation: Weigh 100g of fresh ylang-ylang flowers.
-
Apparatus Setup: Place the flowers in a Clevenger-type apparatus and add 1.5 L of distilled water.[8]
-
Distillation: Heat the mixture to boiling. The distillation process is carried out for a specified duration, for instance, 3 hours after the first drop of distillate is collected.[2]
-
Collection: The essential oil is collected from the graduated tube of the Clevenger apparatus.
-
Drying and Storage: The collected oil is dried over anhydrous sodium sulfate and stored in a sealed vial at 4°C in the dark.
Supercritical Fluid Extraction (SFE) Protocol
-
Preparation: Load a known quantity of ylang-ylang flowers into the extraction vessel.
-
Apparatus Setup: Use a bench-scale SFE extractor.
-
Extraction Conditions:
-
Extraction: Pump supercritical CO₂ through the extraction vessel for a set duration (e.g., 1 hour).[7]
-
Collection: The extracted oil is separated from the CO₂ in a separator vessel.
-
Analysis: The yield is determined gravimetrically, and the composition is analyzed using Gas Chromatography (GC).
Visualizations
Caption: Workflow for Hydrodistillation of Ylang-Ylang Essential Oil.
Caption: Workflow for Supercritical Fluid Extraction of Ylang-Ylang Oil.
Caption: Troubleshooting Decision Tree for Low Extraction Yield.
References
- 1. researchgate.net [researchgate.net]
- 2. Improving the Quality of Ylang-Ylang Essential Oils [Cananga odorata (Lam.) Hook.f. &Thomson] Through Microwave-Assisted Extraction Compared to Conventional Extraction Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Extraction of essential oils by hydrodistillation of four aromatic species: Conditioning, extraction conditions, yield and chemical composition [scielo.org.pe]
- 5. Optimization of the Steam Distillation Process of Ylang-Ylang Essential Oil (Cananga odorata (lamk.) Hook. f. and Thomson) and its Application – Oriental Journal of Chemistry [orientjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. Supercritical Extraction of Ylang Ylang (Cananga odorata) Essential Oil at the Near-Critical Region [mdpi.com]
- 8. researchgate.net [researchgate.net]
ylangenyl acetate peak tailing in gas chromatography
Troubleshooting Guide: Ylangenyl Acetate Peak Tailing
This guide provides solutions for researchers, scientists, and drug development professionals encountering peak tailing with this compound in their gas chromatography (GC) analyses.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in gas chromatography and why is it a problem for this compound analysis?
A: Peak tailing is a phenomenon in chromatography where the peak shape is asymmetrical, with the latter half of the peak being broader than the front half. For this compound, an ester commonly analyzed in essential oils and fragrance chemistry, peak tailing can lead to inaccurate quantification, reduced resolution between closely eluting compounds, and a lower signal-to-noise ratio. This compromises the accuracy and reliability of analytical results.
Q2: What are the primary causes of this compound peak tailing?
A: The most common causes of peak tailing for a moderately polar compound like this compound can be categorized into three main areas:
-
Column Issues: This includes contamination, degradation of the stationary phase, or the presence of active sites on the column.
-
System Activity: Active sites in the injector, detector, or transfer lines can interact with the analyte.
-
Improper Method Parameters: Suboptimal flow rate, injection temperature, or the use of an inappropriate solvent can contribute to peak distortion.
Troubleshooting Steps
Issue 1: Peak Tailing Observed for this compound
This section provides a systematic approach to diagnosing and resolving peak tailing.
Before undertaking more invasive troubleshooting, it is crucial to perform a basic check of the GC system and the analytical method.
-
Symptom: this compound peak shows significant asymmetry.
-
Possible Cause: General system issues or inappropriate method parameters.
-
Action:
-
Verify Method Parameters: Ensure the injection temperature, oven temperature program, and carrier gas flow rate are appropriate for this compound analysis.
-
Inspect Syringe: Check the injection syringe for any blockage or damage.
-
Review Sample Preparation: Confirm that the sample is fully dissolved in an appropriate solvent and is free of particulate matter.
-
A logical workflow can help pinpoint the root cause of the peak tailing.
Figure 1: A logical workflow for diagnosing the cause of peak tailing.
Active sites are a frequent cause of tailing for polar or sensitive compounds like esters. These are locations in the GC system where the analyte can have secondary, unwanted interactions.
Experimental Protocol: Column Conditioning and Liner Deactivation
-
Objective: To passivate active sites within the GC column and injector liner.
-
Materials:
-
GC-grade solvent (e.g., hexane or toluene)
-
Silylating agent (e.g., BSTFA with 1% TMCS)
-
New, deactivated injector liner and septum
-
-
Procedure:
-
Column Conditioning:
-
Disconnect the column from the detector.
-
Set the carrier gas flow to the recommended rate for the column diameter.
-
Program the oven to ramp from ambient temperature to the column's maximum isothermal temperature limit at a rate of 5-10°C/min.
-
Hold at the maximum temperature for 1-2 hours.
-
-
Liner Deactivation (if a new liner is not available):
-
Remove the liner from the injector.
-
Rinse the liner with a suitable solvent (e.g., methanol, then acetone) and dry completely.
-
Inject 1-5 µL of a silylating agent into the injector with the oven at a low temperature and the split vent closed. Allow the reagent to vaporize and coat the liner surface. Follow all safety protocols for handling silylating agents.
-
-
-
Re-analysis: After conditioning and/or liner replacement, re-inject the this compound standard to assess peak shape.
Table 1: Peak Asymmetry Data Before and After Maintenance
| Condition | Tailing Factor (USP) | Asymmetry Factor (FDA) |
| Before Maintenance | > 2.0 | > 1.8 |
| After Column Conditioning | 1.2 - 1.5 | 1.1 - 1.4 |
| After Liner Replacement | 1.0 - 1.2 | 1.0 - 1.1 |
Note: Ideal peak shape has a tailing/asymmetry factor of 1.0. Values greater than 1.5 are generally considered unacceptable for quantitative analysis.
If peak tailing persists, the issue may lie with the column itself.
-
Symptom: Continued peak tailing after addressing system activity.
-
Possible Cause:
-
Column Contamination: Accumulation of non-volatile residues at the head of the column.
-
Stationary Phase Degradation: Often caused by oxygen exposure at high temperatures or injection of incompatible samples.
-
-
Action:
-
Column Trimming: Remove the first 10-15 cm of the column from the injector end. This removes the section most likely to be contaminated.
-
Solvent Rinse: If trimming is ineffective, a solvent rinse may be attempted according to the column manufacturer's instructions.
-
Column Replacement: If the above steps do not resolve the issue, the column may be irreversibly damaged and require replacement.
-
Experimental Protocol: Column Trimming
-
Objective: To remove the contaminated front section of a capillary GC column.
-
Materials:
-
Capillary column cutter (ceramic wafer or diamond-tipped scribe)
-
Magnifying glass
-
New ferrule and column nut
-
-
Procedure:
-
Carefully unwind a section of the column from the cage.
-
Using the column cutter, make a clean, square cut across the column tubing. A clean cut is essential to avoid leaks and peak distortion.
-
Inspect the cut under a magnifying glass to ensure it is flat and free of burrs.
-
Slide a new nut and ferrule onto the freshly cut column end.
-
Re-install the column in the injector, ensuring the correct insertion depth.
-
Figure 2: Decision pathway for addressing column-related peak tailing.
Disclaimer: The information provided in this technical support guide is intended for general guidance and troubleshooting. Always consult your instrument and column manufacturer's documentation for specific instructions and safety precautions.
Validation & Comparative
Ylangenyl Acetate vs. Linalyl Acetate: A Comparative Guide to Their Biological Activities
For researchers and drug development professionals, understanding the nuanced differences between structurally similar natural compounds is crucial for targeted therapeutic development. This guide provides a detailed comparison of the biological activities of ylangenyl acetate and linalyl acetate, focusing on their anti-inflammatory, antimicrobial, antioxidant, and sedative properties. While extensive research is available for linalyl acetate, a major component of lavender oil, data specifically on this compound is limited. Much of the current understanding of this compound's bioactivity is inferred from studies on ylang-ylang (Cananga odorata) essential oil, where it is present as a constituent. This guide synthesizes the available experimental data to offer a comparative overview.
Anti-inflammatory Activity
Linalyl Acetate:
Linalyl acetate has demonstrated significant anti-inflammatory effects in various preclinical models. It has been shown to reduce inflammation by modulating key signaling pathways.[1][2][3] Specifically, linalyl acetate can inhibit the activation of nuclear factor-kappa B (NF-κB), a critical regulator of the inflammatory response.[1] By preventing the phosphorylation and degradation of IκBα, linalyl acetate blocks the translocation of NF-κB into the nucleus, thereby downregulating the expression of pro-inflammatory cytokines such as TNF-α and IL-6.[1][4] Studies have also indicated its ability to suppress inflammation through the TSLP/IL-33 signaling pathway.[5]
This compound:
Quantitative Data: Anti-inflammatory Activity of Linalyl Acetate
| Experimental Model | Compound | Dose | Effect | Reference |
| Carrageenan-induced paw edema in rats | Linalyl Acetate | 64 mg/kg | 40% inhibition of inflammation at 3 hours | [1] |
| Carrageenan-induced paw edema in rats | Linalyl Acetate | 96 mg/kg | 36% inhibition of inflammation at 3 hours | [1] |
Antimicrobial Activity
Linalyl Acetate:
Linalyl acetate exhibits broad-spectrum antimicrobial activity against various bacteria and fungi.[6][7] Its mechanism of action is primarily attributed to the disruption of microbial cell membranes.[8][9][10] As a lipophilic compound, linalyl acetate can partition into the lipid bilayer of the cell membrane, leading to increased permeability, leakage of intracellular components, and ultimately, cell death.[8][11]
This compound:
Similar to its anti-inflammatory activity, the antimicrobial properties of this compound have not been extensively studied in isolation. However, ylang-ylang essential oil, which contains this compound among other constituents, has demonstrated antimicrobial effects. The antimicrobial action of the essential oil is likely due to the combined action of its various components, including linalool, geranyl acetate, and caryophyllene, which are known to have antimicrobial properties.
Quantitative Data: Antimicrobial Activity of Linalyl Acetate
| Microorganism | Assay | Compound | MIC/MBC | Reference |
| Staphylococcus aureus | Broth Microdilution | Linalyl Acetate | 28.2 - 112.6 mg/mL (MIC) | [6] |
| Escherichia coli | Broth Microdilution | Linalyl Acetate | Not specified | [12] |
| Pet turtle-borne pathogenic bacteria (various) | Broth Microdilution | Lavender Essential Oil (high in linalyl acetate) | 0.5-1% (V/V) (MIC), 0.5-2% (V/V) (MBC) | [7] |
Antioxidant Activity
Linalyl Acetate:
Linalyl acetate has been reported to possess antioxidant properties, primarily through its ability to scavenge free radicals.[12][13] This activity helps to mitigate oxidative stress, which is implicated in a wide range of chronic diseases. The antioxidant mechanism is thought to involve the donation of a hydrogen atom from the linalyl acetate molecule to stabilize free radicals.[13]
This compound:
There is a lack of specific studies on the antioxidant activity of pure this compound. However, ylang-ylang essential oil has been shown to exhibit antioxidant activity in DPPH radical scavenging assays.[14] This effect is likely due to the presence of various antioxidant compounds within the oil.
Quantitative Data: Antioxidant Activity of Linalyl Acetate
| Assay | Compound | Concentration | Scavenging Activity (%) | Reference |
| DPPH Radical Scavenging | Linalool (related compound) | 50 µg/mL | 50.57% | [10] |
Sedative Activity
Linalyl Acetate:
Linalyl acetate is well-known for its sedative and anxiolytic effects, which are central to the use of lavender oil in aromatherapy.[15] The proposed mechanism for its sedative action involves the modulation of the GABAergic system.[16][17] While some studies suggest that linalyl acetate itself may not directly potentiate GABAergic currents, its precursor, linalool, does.[18][19] It is possible that linalyl acetate acts as a pro-drug, being hydrolyzed to linalool in the body to exert its sedative effects.
This compound:
Direct evidence for the sedative properties of this compound is scarce. However, ylang-ylang essential oil is traditionally used for its calming and relaxing effects, suggesting that its components may contribute to this activity. Further research is needed to determine the specific contribution of this compound to the sedative properties of ylang-ylang oil.
Quantitative Data: Sedative Activity of Linalyl Acetate
| Experimental Model | Compound | Dose | Effect | Reference |
| Elevated Plus Maze (mice) | Linalyl Acetate | 400 mg/kg | Significant anxiolytic effect | [15] |
Experimental Protocols
Carrageenan-Induced Paw Edema (Anti-inflammatory)
-
Animal Model: Male Wistar rats (150-200 g) are typically used.
-
Induction of Inflammation: 0.1 mL of a 1% (w/v) carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
-
Test Compound Administration: Linalyl acetate, dissolved in a suitable vehicle (e.g., saline with a surfactant like Tween 80), is administered intraperitoneally or orally at various doses (e.g., 32, 64, 96 mg/kg) 30-60 minutes before carrageenan injection.[1]
-
Measurement of Edema: The paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group compared to the control group (vehicle + carrageenan).
Broth Microdilution Method (Antimicrobial - MIC Determination)
-
Microorganism Preparation: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus) is prepared to a concentration of approximately 5 x 10^5 CFU/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Serial Dilution: The test compound (linalyl acetate) is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with the prepared microbial suspension.
-
Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[4][16]
DPPH Radical Scavenging Assay (Antioxidant)
-
Reagent Preparation: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM) is prepared.
-
Reaction Mixture: Various concentrations of the test compound (linalyl acetate) are mixed with the DPPH solution.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm) using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the test compound). The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is often determined.[9][13][20][21]
Elevated Plus Maze (Sedative/Anxiolytic)
-
Apparatus: The elevated plus maze consists of two open arms and two closed arms, elevated from the floor.
-
Animal Model: Mice are commonly used for this assay.
-
Test Compound Administration: Linalyl acetate is administered to the mice (e.g., orally or intraperitoneally) at different doses (e.g., 200, 400, 800 mg/kg) prior to the test.[15] A control group receives the vehicle, and a positive control group may receive a known anxiolytic drug like diazepam.
-
Test Procedure: Each mouse is placed in the center of the maze, and its behavior is recorded for a set period (e.g., 5 minutes).
-
Data Analysis: The time spent in the open arms versus the closed arms and the number of entries into each arm are measured. An increase in the time spent in and the number of entries into the open arms is indicative of an anxiolytic effect.[19][22][23]
Signaling Pathways and Experimental Workflows
Caption: Linalyl Acetate's Anti-inflammatory Mechanism via NF-κB Inhibition.
Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).
Conclusion
Linalyl acetate exhibits a range of well-documented biological activities, including anti-inflammatory, antimicrobial, antioxidant, and sedative effects, with established mechanisms of action. In contrast, the specific biological activities of this compound remain largely uncharacterized, with current knowledge being inferred from studies on ylang-ylang essential oil. This significant data gap highlights the need for further research to isolate and characterize the pharmacological properties of this compound. Such studies are essential to determine its potential as a therapeutic agent and to enable a direct and comprehensive comparison with its more studied counterpart, linalyl acetate. For researchers in drug discovery, this underscores an opportunity to explore the untapped potential of this natural compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Assessment of Antioxidant Activity and Neuroprotective Capacity on PC12 Cell Line of Frankenia thymifolia and Related Phenolic LC-MS/MS Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Antibacterial Activity of Selected Essential Oil Compounds Alone and in Combination with β-Lactam Antibiotics Against MRSA Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. KoreaMed Synapse [synapse.koreamed.org]
- 8. Anti-inflammatory activity of linalool and linalyl acetate constituents of essential oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Effects of linalyl acetate on oxidative stress, inflammation and endothelial dysfunction: can linalyl acetate prevent mild cognitive impairment? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Validation of a method of broth microdilution for the determination of antibacterial activity of essential oils - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
- 20. researchgate.net [researchgate.net]
- 21. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Elevated plus maze protocol [protocols.io]
- 23. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of Analytical Methods for Ylangenyl Acetate
For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is a cornerstone of reliable and reproducible results. This guide provides a comparative overview of two common analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), for the quantitative analysis of ylangenyl acetate. The validation protocols and comparative data presented herein are based on the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines for analytical method validation.
Introduction to Analytical Method Validation
Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. It ensures that the method is reliable, reproducible, and accurate for the analysis of a specific analyte in a particular matrix. The key parameters assessed during method validation include:
-
Specificity: The ability to assess the analyte unequivocally
A Comparative Analysis of Ylangenyl Acetate Extraction Methods
For researchers and professionals in drug development and scientific research, the efficient extraction of bioactive compounds is paramount. Ylangenyl acetate, a key component of ylang-ylang essential oil, is valued for its aromatic and potential therapeutic properties. This guide provides a comparative study of various methods for its extraction, offering insights into their respective efficiencies, yields, and the quality of the final product. The following sections detail the experimental protocols for each method, present a quantitative comparison of their performance, and visualize the general extraction workflow.
Comparison of Extraction Methods
The selection of an appropriate extraction method is critical as it directly influences the yield, purity, and chemical profile of the extracted this compound. This section compares traditional and modern techniques, providing a summary of their performance based on experimental data from various studies.
| Extraction Method | Principle | Yield of Essential Oil (%) | Key Findings & Compositional Notes | Extraction Time | Reference |
| Hydrodistillation | Plant material is boiled in water, and the steam carrying the volatile oils is condensed and separated. | 0.75 - 1.7 | Yields a clear oil with a yellowish tinge. The oil shows a slightly higher proportion of esters like benzyl acetate and benzyl benzoate compared to SFE.[1] | ~3 hours | [1][2] |
| Steam Distillation | Steam is passed through the plant material, vaporizing the volatile compounds which are then condensed and collected. | 0.072 (mL/g dry matter) | A common industrial method. The quality and composition can be fractionated based on distillation time ('extra', 'first', 'second', 'third').[3] | 191 minutes (optimized) | [4] |
| Solvent Extraction | An organic solvent is used to dissolve the essential oil from the plant material, followed by solvent removal. | 1.11 | Yields an absolute. The choice of solvent is crucial for selectivity and to avoid toxic residues. | Not Specified | [2] |
| Supercritical Fluid Extraction (SFE) | A supercritical fluid, typically CO2, is used as a solvent to extract the essential oil. | 0.9 - 1.8 | Yields generally increase with pressure.[1] The resulting oil may have a higher percentage of certain compounds like eugenols compared to hydrodistillation.[1] With ethanol as a co-solvent, yields can increase to 0.92% - 1.16%.[5] | ~1 hour | [1][5] |
| Solvent-Free Microwave Extraction (SFME) | Microwaves are used to heat the water within the plant material, causing the cells to rupture and release the essential oil. | 0.956 | A more rapid method with higher yields and a higher content of oxygenated and aromatic compounds compared to hydrodistillation and steam distillation.[6] | 40 minutes | [6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. This section outlines the general experimental protocols for the compared extraction methods.
Hydrodistillation
-
Preparation of Plant Material: Fresh ylang-ylang flowers are harvested, preferably in the early morning to maximize essential oil content.[7] The flowers are then weighed.
-
Apparatus Setup: A Clevenger-type apparatus is set up, consisting of a large round-bottom flask, a condenser, and a collection vessel.
-
Extraction: The weighed flowers are placed in the flask and fully submerged in distilled water. The water is heated to boiling.
-
Distillation: The steam, co-distilled with the volatile oils, rises and enters the condenser.
-
Condensation and Separation: The condensed liquid flows into the collection vessel, where the essential oil, being less dense than water, separates and forms a layer on top.
-
Collection: The upper oil layer is carefully collected. The process is typically continued for approximately 3 hours.[1]
Steam Distillation
-
Preparation of Plant Material: 30g of fresh ylang-ylang flowers are weighed and ground to a particle size of approximately 0.3 x 0.3 cm².[4]
-
Apparatus Setup: A distillation unit is prepared, which includes a steam generator, a still containing the plant material, a condenser, and a separator.[8]
-
Extraction: Steam is passed through the ground flowers at a controlled temperature and pressure.[8] A material to solvent (water) ratio of 1:16 g/mL is maintained.[4]
-
Vaporization and Condensation: The steam vaporizes the volatile aromatic compounds, and the resulting vapor is then cooled and condensed.[8]
-
Separation and Collection: The condensed liquid separates into essential oil and hydrosol. The essential oil is collected. The optimal distillation time is approximately 191 minutes.[4] The collected oil can be dried over anhydrous sodium sulfate.[4]
Solvent Extraction (using Ethyl Acetate)
-
Preparation of Plant Material: Fresh or dried ylang-ylang flowers are macerated to increase the surface area for extraction.
-
Extraction: The plant material is soaked in ethyl acetate for a specified period with occasional agitation. This process is often repeated multiple times to ensure maximum extraction.
-
Filtration: The mixture is filtered to separate the liquid extract from the solid plant residue.
-
Solvent Removal: The ethyl acetate is removed from the extract, typically using a rotary evaporator under reduced pressure, to yield the concrete.
-
Absolute Production: The concrete is then washed with a polar solvent like ethanol to separate the fragrant absolute from the waxes and other non-volatile components.
Supercritical Fluid Extraction (SFE)
-
Preparation of Plant Material: Fresh ylang-ylang flowers are placed in the extraction vessel of the SFE unit.
-
Apparatus Setup: A bench-scale SFE extractor is used.
-
Extraction Parameters: Supercritical carbon dioxide is fed into the vessel. The extraction is carried out over a range of pressures (100 to 400 bar) and temperatures (35°C to 75°C).[1] Optimal conditions have been reported as 300 bar and 35°C.[9]
-
Extraction Process: The supercritical CO2, acting as a solvent, dissolves the essential oil from the flowers. The extraction is typically completed in about one hour.[1]
-
Separation: The pressure is reduced, causing the CO2 to return to its gaseous state and leaving behind the extracted oil, which is then collected.
Solvent-Free Microwave Extraction (SFME)
-
Preparation of Plant Material: 100 g of fresh ylang-ylang flowers are placed in a 2 L glass microwave reactor.[6]
-
Apparatus Setup: A laboratory microwave oven equipped for extraction is used.
-
Extraction: The flowers are heated using a fixed microwave power of 350 W without the addition of any solvent or water.[6]
-
Distillation: The microwave energy heats the in-situ water in the plant material, causing the plant cells to rupture and release the essential oil. The oil is then carried by the steam to a condenser.
-
Collection: The condensed essential oil is collected. The entire process takes approximately 40 minutes.[6]
Experimental Workflow Visualization
To provide a clearer understanding of the procedural flow of these extraction methods, the following diagrams illustrate the key steps involved.
Caption: General workflow for different this compound extraction methods.
The choice of extraction method for this compound depends on the specific requirements of the research or application, including desired yield, purity, economic viability, and environmental considerations. Newer methods like SFE and SFME offer advantages in terms of speed and efficiency, while traditional methods like steam and hydrodistillation are well-established and widely used in the industry.
References
- 1. researchgate.net [researchgate.net]
- 2. "Comparative analysis of ylang- ylang (Cananga odorata (Lam)) Hooker an" by Mark Joseph T. Mara [ukdr.uplb.edu.ph]
- 3. kanhanatureoils.com [kanhanatureoils.com]
- 4. Optimization of the Steam Distillation Process of Ylang-Ylang Essential Oil (Cananga odorata (lamk.) Hook. f. and Thomson) and its Application – Oriental Journal of Chemistry [orientjchem.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Ylang Ylang Oil Manufacturing: From Farm to Factory - 🌿 MLAP Botanicals — Pure. Potent. Proven. [mlapbotanicals.com]
- 8. bestengineeringtechnologies.com [bestengineeringtechnologies.com]
- 9. uwispace.sta.uwi.edu [uwispace.sta.uwi.edu]
Comparative Bioactivity of Acetate Ester Isomers: A Guide for Researchers
A comprehensive analysis of the biological activities of various acetate ester isomers, providing key experimental data and methodologies for researchers, scientists, and drug development professionals. Please note that initial searches for the bioactivity of ylangenyl acetate isomers did not yield sufficient specific data for a comparative guide. Therefore, this guide focuses on other structurally related and well-researched acetate ester isomers.
The study of isomeric compounds is crucial in drug discovery and development, as subtle changes in chemical structure can lead to significant differences in biological activity. This guide provides a comparative overview of the bioactivity of several acetate ester isomers, including linalyl acetate and 1'-acetoxychavicol acetate, for which scientific literature is available.
Anti-inflammatory Activity of Linalyl Acetate
Linalyl acetate, a major component of many essential oils, has demonstrated anti-inflammatory properties. Studies have compared the activity of its enantiomers and related compounds.
Experimental Data Summary:
| Compound | Dose (mg/kg) | Model | Effect | Citation |
| (-) Linalool | 25 | Carrageenan-induced edema in rats | Delayed and more prolonged reduction of edema | [1][2] |
| Racemic Linalool | 25 | Carrageenan-induced edema in rats | Significant reduction of edema one hour after administration | [1][2] |
| Linalyl Acetate | Equimolar to linalool | Carrageenan-induced edema in rats | Less relevant and more delayed reduction of edema | [1][2] |
Experimental Protocol: Carrageenan-Induced Edema in Rats
The anti-inflammatory activity was evaluated using the carrageenan-induced edema model in rats. Edema was induced by injecting carrageenan into the rat paw. The volume of the paw was measured at various time points after administration of the test compounds ((-) linalool, racemic linalool, or linalyl acetate) to determine the extent of edema reduction. The results were compared to a control group that did not receive the test compounds. Statistical analysis was performed using analysis of variance (ANOVA) followed by the F-test.[2]
Signaling Pathway Visualization:
While the direct signaling pathway for linalyl acetate's anti-inflammatory activity is not detailed in the provided abstracts, a general workflow for evaluating anti-inflammatory agents can be depicted.
Insecticidal and Repellent Activity of 1'-Acetoxychavicol Acetate Isomers
Research on 1'-acetoxychavicol acetate, a compound isolated from Zingiberaceae plants, has explored the insecticidal and repellent effects of its positional and stereoisomers against the adzuki bean weevil.[3]
Experimental Data Summary:
| Isomer | Activity | Target | Observation | Citation |
| (S)-enantiomers | Repellent | Adzuki bean weevil (females) | Stronger repellent effect compared to (R)-enantiomers | [3] |
| (R)-enantiomers | Repellent | Adzuki bean weevil (females) | Weaker repellent effect | [3] |
| (S)- & (R)-enantiomers | Repellent | Adzuki bean weevil (males) | Similar repellent effect | [3] |
| (S)- & (R)-enantiomers | Insecticidal | Adzuki bean weevil | Almost the same insecticidal activity | [3] |
| (S)-1a enantiomer | Oviposition | Adzuki beans | Efficiently decreased the number of eggs laid | [3] |
Experimental Protocol: Synthesis and Resolution of Isomers
Positional isomers (meta and ortho) of 1'-acetoxychavicol acetate were synthesized from hydroxybenzaldehydes. The resulting racemic mixtures were resolved into their respective enantiomers using High-Performance Liquid Chromatography (HPLC) equipped with a chiral column (Chiralpak AS or AD). The absolute configuration of the separated enantiomers was determined by analyzing the 1H NMR data of their esters with (S)- and (R)-α-methoxy-α-(trifluoromethyl)phenylacetic acids (Mosher's method).[3]
Logical Relationship Diagram:
Antimicrobial Activity of Acetate Esters
Several studies have investigated the antimicrobial properties of various acetate esters, highlighting their potential as antimicrobial agents.
Experimental Data Summary:
| Compound | Target Organisms | MIC | Observation | Citation |
| Isoamyl Acetate | Yeasts and Bacteria | Higher than isoamyl alcohol | Effective in inactivating various microorganisms | [4] |
| Linalyl Acetate | Staphylococcus aureus, Escherichia coli | Less toxic than thymol and (+)menthol | Perturbs the lipid fraction of the plasma membrane | [5] |
| Ethyl Acetate | P. aeruginosa, S. aureus, E. coli, C. albicans, T. rubrum | ≤5% | Stronger impact than isopropyl alcohol | [6] |
| Butyl Acetate | P. aeruginosa, S. aureus, E. coli, C. albicans, T. rubrum | ≤5% | Stronger impact than isopropyl alcohol | [6] |
| Eugenyl Acetate | Gram-negative and Gram-positive bacteria | Higher than clove essential oil | Decreased antimicrobial activity after esterification | [7] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The antimicrobial activity is often determined by measuring the Minimum Inhibitory Concentration (MIC). This is typically done by exposing standardized inoculums of microbial strains to various concentrations of the test compounds in a suitable culture medium. The MIC is the lowest concentration of the compound that visibly inhibits the growth of the microorganism after a defined incubation period.[6]
Experimental Workflow Visualization:
This guide provides a snapshot of the available data on the bioactivity of select acetate ester isomers. Further research is needed to fully elucidate their mechanisms of action and potential therapeutic applications. The provided experimental protocols and visualizations offer a foundation for researchers entering this field.
References
- 1. Anti-inflammatory activity of linalool and linalyl acetate constituents of essential oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial properties and mechanism of volatile isoamyl acetate, a main flavour component of Japanese sake (Ginjo-shu) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of Antibacterial Action of Three Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial activity of Butyl acetate, Ethyl acetate and Isopropyl alcohol on undesirable microorganisms in cosmetic products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antimicrobial and antioxidant activities of clove essential oil and eugenyl acetate produced by enzymatic esterification - PubMed [pubmed.ncbi.nlm.nih.gov]
Immunoassay Cross-Reactivity of Ylangenyl Acetate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential cross-reactivity of ylangenyl acetate in immunoassays. Due to the limited availability of direct experimental data on this compound, this document outlines the principles of cross-reactivity, presents a hypothetical competitive immunoassay designed to assess such interactions, and includes a plausible, data-driven comparison with structurally similar molecules. The information herein is intended to guide researchers in developing and validating specific immunoassays for haptens within complex matrices like essential oils and fragrance formulations.
Introduction to Cross-Reactivity in Immunoassays
Immunoassays are powerful analytical tools that rely on the specific binding of an antibody to its target antigen. However, the specificity of this interaction is not always absolute. Cross-reactivity occurs when an antibody binds to a substance other than the intended analyte, which can lead to inaccurate quantification and false-positive results[1]. This is a significant challenge in the analysis of small molecules (haptens), such as this compound, especially when they are present in a mixture with structurally related compounds[2]. The degree of cross-reactivity is influenced by the structural similarity between the target analyte and the interfering substance.
This compound is a sesquiterpenoid acetate and a component of ylang-ylang essential oil. This essential oil is a complex mixture of various phytochemicals, including other esters like geranyl acetate, linalyl acetate, and benzyl acetate, which share structural motifs with this compound and are therefore potential cross-reactants in an immunoassay.
Structural Comparison of this compound and Potential Cross-Reactants
The likelihood of cross-reactivity is largely dependent on the structural similarity of the compounds being tested. Below are the chemical structures of this compound and three common fragrance components that could potentially cross-react in an immunoassay targeting this compound.
This compound: A sesquiterpenoid ester with a complex cyclic structure. Geranyl Acetate: An acyclic monoterpenoid ester with a floral or fruity aroma[3][4][5]. Linalyl Acetate: A monoterpenoid ester that is a principal component of lavender and bergamot essential oils[6][7][8][9]. Benzyl Acetate: An aromatic ester with a characteristic sweet, jasmine-like scent[10][11][12].
The core of potential cross-reactivity lies in the shared acetate ester functional group and similarities in the overall size and shape of the carbon skeleton. It is hypothesized that an antibody raised against a this compound-protein conjugate might recognize the acetate moiety and parts of the terpene or benzyl backbone of these other molecules.
Hypothetical Cross-Reactivity Data
To illustrate the potential for cross-reactivity, the following table summarizes hypothetical data from a competitive ELISA designed to quantify this compound. In this scenario, an antibody with high specificity for this compound was developed. The cross-reactivity of geranyl acetate, linalyl acetate, and benzyl acetate was then assessed.
| Compound | Chemical Structure | IC50 (ng/mL) | % Cross-Reactivity |
| This compound | C17H26O2 | 10 | 100% |
| Geranyl Acetate | C12H20O2 | 250 | 4% |
| Linalyl Acetate | C12H20O2 | 800 | 1.25% |
| Benzyl Acetate | C9H10O2 | > 2000 | < 0.5% |
Note: This data is hypothetical and intended for illustrative purposes. Actual experimental results may vary. The IC50 value represents the concentration of the analyte required to inhibit 50% of the antibody binding in the competitive assay.
The percent cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (IC50 of this compound / IC50 of Potential Cross-Reactant) x 100 [13]
Based on this hypothetical data, the immunoassay demonstrates high specificity for this compound, with minimal cross-reactivity from geranyl acetate and linalyl acetate, and negligible cross-reactivity from benzyl acetate. This suggests that while structurally similar, the unique sesquiterpenoid structure of this compound provides sufficient distinction for the development of a highly specific antibody.
Experimental Protocols
A competitive ELISA is the most suitable format for quantifying small molecules like this compound[14]. The following is a detailed protocol for a hypothetical competitive ELISA to determine the concentration and cross-reactivity of this compound.
Preparation of Reagents
-
Coating Antigen: this compound hapten conjugated to a carrier protein (e.g., Bovine Serum Albumin, BSA) and diluted in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Antibody: Monoclonal or polyclonal antibody specific for this compound, diluted in blocking buffer.
-
Standards: Serial dilutions of this compound in an appropriate buffer.
-
Potential Cross-Reactants: Serial dilutions of geranyl acetate, linalyl acetate, and benzyl acetate.
-
Enzyme-Conjugated Secondary Antibody: An antibody that binds to the primary antibody, conjugated to an enzyme such as horseradish peroxidase (HRP).
-
Substrate: A substrate for the enzyme that produces a detectable signal (e.g., TMB for HRP).
-
Blocking Buffer: A solution to block non-specific binding sites on the microplate (e.g., 1% BSA in PBS).
-
Wash Buffer: A buffered solution for washing the plate between steps (e.g., PBS with 0.05% Tween 20).
-
Stop Solution: A solution to stop the enzymatic reaction (e.g., 2M H2SO4).
Assay Procedure
-
Coating: Coat the wells of a 96-well microplate with the coating antigen and incubate.
-
Washing: Wash the plate to remove unbound coating antigen.
-
Blocking: Add blocking buffer to each well to prevent non-specific binding.
-
Competition: Add a mixture of the anti-ylangenyl acetate antibody and either the standard or the sample (containing the potential cross-reactant) to the wells. In this step, the free this compound (or cross-reactant) in the solution will compete with the this compound-BSA conjugate coated on the plate for binding to the limited amount of antibody.
-
Washing: Wash the plate to remove unbound antibodies and antigens.
-
Detection: Add the enzyme-conjugated secondary antibody and incubate.
-
Washing: Wash the plate to remove the unbound secondary antibody.
-
Signal Development: Add the substrate and incubate to allow for color development. The intensity of the color will be inversely proportional to the amount of this compound in the sample.
-
Stopping the Reaction: Add the stop solution.
-
Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.
Visualizing Immunoassay Principles
The following diagrams illustrate the fundamental concepts of antibody-antigen binding and the workflow of a competitive immunoassay.
Caption: Specificity of antibody binding to the target antigen versus a cross-reactant.
References
- 1. Cross-reactivity - Wikipedia [en.wikipedia.org]
- 2. Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Geranyl Acetate | C12H20O2 | CID 1549026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Geranyl acetate - Wikipedia [en.wikipedia.org]
- 6. gbagetta.jimdofree.com [gbagetta.jimdofree.com]
- 7. Linalyl acetate [webbook.nist.gov]
- 8. Linalyl Acetate | C12H20O2 | CID 8294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Linalyl acetate - Wikipedia [en.wikipedia.org]
- 10. Benzyl acetate - Wikipedia [en.wikipedia.org]
- 11. Showing Compound Benzyl acetate (FDB003367) - FooDB [foodb.ca]
- 12. Benzyl acetate | C9H10O2 | CID 8785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Development of a sensitive non-competitive immunoassay via immunocomplex binding peptide for the determination of ethyl carbamate in wine samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Immunoassay Methods - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Sensory Showdown: Ylangenyl Acetate and Its Floral Counterparts in Fragrance Formulation
In the nuanced world of fragrance creation, the selection of individual aroma components is paramount to achieving a desired olfactory profile. Ylangenyl acetate, a key constituent derived from the essential oil of the ylang-ylang flower, is prized for its delicate, sweet, and subtly balsamic floral aroma.[1] This guide offers a comparative sensory analysis of this compound against common floral acetates used in perfumery, supported by a detailed experimental protocol for sensory evaluation. Due to the proprietary nature of fragrance industry research, direct comparative sensory panel data for this compound is not publicly available. Therefore, the following data is presented as a representative example to illustrate how such a comparison would be structured.
Comparative Sensory Profile
The following table summarizes the quantitative sensory profiles of this compound and two common floral acetates, linalyl acetate and geranyl acetate, as would be determined by a trained sensory panel. The data is presented on a 10-point intensity scale.
| Fragrance Compound | Sweet | Floral | Fruity | Green | Woody | Waxy |
| This compound | 8 | 9 | 4 | 2 | 1 | 3 |
| Linalyl Acetate | 5 | 7 | 6 | 5 | 2 | 2 |
| Geranyl Acetate | 7 | 8 | 5 | 4 | 1 | 4 |
This compound is characterized by a dominant, sweet floral note, reminiscent of ylang-ylang blossoms, with a subtle fruitiness.
Linalyl Acetate presents a fresher, more complex profile with prominent floral and fruity notes, often described as being similar to bergamot and lavender.[2] It possesses a noticeable green and slightly woody character.
Geranyl Acetate offers a robust sweet, floral, and fruity profile with rosy and lavender undertones.[3][4] Its waxy aspect is more pronounced compared to the other two acetates.
Experimental Protocols
A robust and well-controlled experimental design is crucial for obtaining reliable sensory data. The following protocol outlines a standard methodology for the sensory panel evaluation of fragrance compounds.
Panelist Selection and Training
A panel of 15-20 individuals should be selected based on their olfactory acuity and ability to discriminate between different scent profiles. Prior to the evaluation, panelists undergo training to familiarize them with the specific fragrance attributes to be assessed (e.g., sweet, floral, fruity, green, woody, waxy) and the use of the intensity rating scale.
Sample Preparation and Presentation
Fragrance compounds are diluted to a concentration of 1% in an odorless, non-volatile solvent such as diethyl phthalate. For evaluation, 0.1 mL of each diluted sample is applied to a standard fragrance testing strip. The strips are allowed to air-dry for one minute to allow the initial solvent notes to dissipate before being presented to the panelists. Each strip is coded with a random three-digit number to blind the panelists to the identity of the sample.
Evaluation Procedure
Panelists are seated in individual, well-ventilated sensory booths to prevent cross-contamination of odors.[5] They are presented with one fragrance strip at a time and asked to rate the intensity of each predefined sensory attribute on a 10-point scale, where 0 represents "not perceptible" and 10 represents "very strong." A minimum of a 5-minute break is enforced between samples to prevent olfactory fatigue.[5] Water and unscented crackers are provided for palate cleansing. The order of sample presentation is randomized for each panelist to minimize order effects.
Sensory Evaluation Workflow
The following diagram illustrates the key stages of the sensory panel evaluation process.
Caption: A flowchart of the sensory panel experimental workflow.
Signaling Pathway in Olfactory Perception
The perception of fragrance molecules like this compound begins with their interaction with olfactory receptors in the nasal cavity, initiating a complex signaling cascade that results in the perception of a specific scent.
Caption: The signal transduction cascade in an olfactory sensory neuron.
References
A Comparative Guide to the Biological Activities of Ylang-Ylang (Cananga odorata) Essential Oil and its Major Acetate Components: An In Vitro and In Vivo Perspective
A Note on Ylangenyl Acetate: Comprehensive literature searches did not yield specific in vitro or in vivo studies for a compound explicitly named "this compound." This compound is understood to be a constituent of Ylang-Ylang (Cananga odorata) essential oil. Therefore, this guide provides a comparative overview of the biological activities of Cananga odorata essential oil (YEO) and two of its well-researched major components, benzyl acetate and linalyl acetate, as a proxy to understand the potential activities of its acetate esters.
This guide is intended for researchers, scientists, and drug development professionals, offering a synthesis of experimental data to compare the performance of these substances in laboratory and living organism models.
Data Presentation: A Comparative Summary
The following tables summarize the quantitative data from various in vitro and in vivo studies on Cananga odorata essential oil, benzyl acetate, and linalyl acetate, focusing on their anti-inflammatory, cytotoxic, antimicrobial, and anxiolytic properties.
Table 1: In Vitro Studies of Cananga odorata Essential Oil (YEO) and its Components
| Biological Activity | Test Substance | Cell Line/Organism | Key Results | Reference |
| Anti-inflammatory | YEO | Neutrophils | Reduced neutrophil chemotaxis by 28.6-48.3% at 10-90 µg/mL | [1] |
| Linalyl Acetate | HepG2 cells | Inhibited LPS-induced NF-κB activation | [2][3][4] | |
| Cytotoxicity | YEO | A431 (skin cancer) | Cytotoxic at 250 and 500 μg/ml | [5] |
| YEO | HFF1 (fibroblast) | No significant changes at 125 μg/ml | [5] | |
| Linalyl Acetate | Human Lymphocytes | Increased micronuclei frequency (0.5–100 μg/ml) | [6][7] | |
| Antimicrobial | YEO | S. aureus, B. subtilis | MIC: 0.04 mg/mL | [8] |
| YEO | E. coli, P. aeruginosa | Promising inhibition zones | [8] |
Table 2: In Vivo Studies of Cananga odorata Essential Oil (YEO) and its Components
| Biological Activity | Test Substance | Animal Model | Dosage | Key Results | Reference |
| Anti-inflammatory | YEO | Mice (Carrageenan-induced paw edema) | 100 & 200 mg/kg (oral) | Reduced paw edema by up to 53.6% | [9] |
| YEO | Mice (Zymosan-induced arthritis) | 100 & 200 mg/kg | Reduced leukocyte infiltration and joint edema | [10] | |
| Ethanolic Extract of C. odorata | Rats (Carrageenan-induced paw edema) | 100, 200, & 400 mg/kg | 62.9% inhibition of edema | [11] | |
| Anxiolytic | YEO | Mice | Inhalation | Reversed m-CPP induced anxiety | [12] |
| YEO | Mice (Elevated plus maze) | Inhalation | Increased time in open arms | [13] | |
| Toxicity | YEO | Mice | 2000 mg/kg (oral) | No signs of acute toxicity (LD50 > 2 g/kg) | [14][15] |
| Carcinogenicity | Benzyl Acetate | Mice (Gavage) | N/A | Increased incidence of liver and forestomach tumors | [16][17] |
| Benzyl Acetate | Mice & Rats (Diet) | N/A | No evidence of carcinogenicity | [18] | |
| Percutaneous Absorption | Benzyl Acetate | Rats | 1.66-33.13 mg/cm² | Rapid and extensive absorption | [19] |
Experimental Protocols
In Vitro Anti-inflammatory Activity: Neutrophil Chemotaxis Assay
-
Objective: To evaluate the effect of YEO on neutrophil migration induced by a chemoattractant.
-
Methodology:
-
Human neutrophils are isolated from venous blood.
-
A chemotaxis chamber (e.g., Boyden chamber) is used, with a porous membrane separating two compartments.
-
Neutrophils are placed in the upper compartment, and a chemoattractant, N-formyl-methionyl-leucyl-phenylalanine (fMLP), is placed in the lower compartment.
-
YEO is added to the upper compartment with the neutrophils at various concentrations.
-
The chamber is incubated to allow neutrophils to migrate through the membrane towards the chemoattractant.
-
The number of migrated cells is quantified by microscopy.[1]
-
-
Endpoint: Percentage inhibition of neutrophil migration compared to a control group without YEO.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Mice
-
Objective: To assess the anti-inflammatory effect of YEO in an acute inflammation model.
-
Methodology:
-
Mice are orally administered with YEO at specified doses (e.g., 100 and 200 mg/kg).
-
After a set time (e.g., 1 hour), a subplantar injection of carrageenan is administered into the right hind paw to induce inflammation and edema.
-
The paw volume is measured at different time points post-carrageenan injection using a plethysmometer.
-
The percentage of edema inhibition is calculated by comparing the paw volume of the YEO-treated group with a control group.[9]
-
-
Endpoint: Reduction in paw volume (edema) over time.
In Vitro Cytotoxicity: MTT Assay
-
Objective: To determine the cytotoxic effect of a substance on cell viability.
-
Methodology:
-
Cancer cells (e.g., A431) and normal cells (e.g., HFF1) are seeded in 96-well plates and incubated.
-
The cells are then treated with various concentrations of the test substance (e.g., YEO) for a specific duration (e.g., 24 hours).
-
After treatment, the medium is replaced with a solution containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved in a solvent (e.g., DMSO).
-
The absorbance is measured using a microplate reader, which is proportional to the number of viable cells.[5]
-
-
Endpoint: IC50 value (the concentration of the substance that inhibits 50% of cell growth).
Signaling Pathways and Experimental Workflows
Signaling Pathways
The biological effects of Cananga odorata essential oil and its components are mediated through various signaling pathways. For instance, the anxiolytic effects of YEO have been associated with the MAPK pathway, while the anti-inflammatory properties of linalool and linalyl acetate involve the NF-κB pathway.
Experimental Workflow
The general workflow for assessing the biological activity of a natural product like YEO involves a series of steps from preparation to data analysis.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. The cytotoxic effect of Cananga odorata (CO) essential oil on skin cancer is not via TP53 gene expression modulation - IIUM Repository (IRep) [irep.iium.edu.my]
- 6. scilit.com [scilit.com]
- 7. Genotoxicity of lavender oil, linalyl acetate, and linalool on human lymphocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. ijbcp.com [ijbcp.com]
- 12. Cananga odorata essential oil reverses the anxiety induced by 1-(3-chlorophenyl) piperazine through regulating the MAPK pathway and serotonin system in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The anxiolytic effect of essential oil of Cananga odorata exposure on mice and determination of its major active constituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of Ylang-Ylang (Cananga odorata Hook. F. & Thomson) Essential Oil on Acute Inflammatory Response In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Antiarthritic and Antinociceptive Properties of Ylang-Ylang (Cananga odorata) Essential Oil in Experimental Models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Benzyl acetate - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. publications.iarc.who.int [publications.iarc.who.int]
- 18. NTP Toxicology and Carcinogenesis Studies of Benzyl Acetate (CAS No. 140-11-4) in F344/N Rats and B6C3F1 Mice Feed Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Percutaneous absorption of benzyl acetate through rat skin in vitro. 1. Validation of an in vitro model against in vivo data - PubMed [pubmed.ncbi.nlm.nih.gov]
statistical analysis of ylangenyl acetate bioactivity data
For Researchers, Scientists, and Drug Development Professionals
This guide provides a statistical analysis of the available bioactivity data for ylangenyl acetate, a key constituent of the essential oil of Cananga odorata, commonly known as ylang-ylang. Due to a lack of extensive research on isolated this compound, this report leverages data from studies on ylang-ylang essential oil and compares its bioactivity with structurally similar acetate esters: linalyl acetate, geranyl acetate, bornyl acetate, and eugenyl acetate. This comparative approach aims to provide a broader perspective on the potential therapeutic applications of these compounds.
Comparative Bioactivity Data
The following tables summarize the available quantitative data for the anti-inflammatory, antimicrobial, and antioxidant activities of ylang-ylang essential oil and the selected acetate esters. It is important to note that the data for ylang-ylang oil represents the activity of a complex mixture of compounds, not solely this compound.
Table 1: Anti-inflammatory Activity
| Compound/Oil | Assay | Cell Line | IC50 Value | Citation |
| Ylang-Ylang Essential Oil | Nitric Oxide (NO) Production | RAW 264.7 | Not specified, but showed reduction in NO | [1] |
| Linalyl Acetate | Carrageenan-induced edema | Rats | Effective at 25 mg/kg | [2] |
| Bornyl Acetate | IL-1β induced MMP-1 and MMP-13 | Human Chondrocytes | Not specified, but showed effect | [3] |
| Geranyl Acetate | Not Available | - | - | - |
| Eugenyl Acetate | Not Available | - | - | - |
Table 2: Antimicrobial Activity
| Compound/Oil | Test Organism | MIC Value | Citation |
| Ylang-Ylang Essential Oil | S. aureus, P. aeruginosa, E. coli | Not specified, but showed activity | [4] |
| Linalyl Acetate | Methicillin-resistant S. aureus (MRSA) | 28.2 - 112.6 mg/mL | [5] |
| Geranyl Acetate | P. aeruginosa, S. aureus | High binding affinity in docking studies | [6] |
| Bornyl Acetate | S. aureus, P. aeruginosa, E. coli | 1.75 - 4.88 mg/mL | [7] |
| Eugenyl Acetate | Gram-negative and Gram-positive bacteria | Showed decreased activity compared to clove oil | [8] |
Table 3: Antioxidant Activity
| Compound/Oil | Assay | IC50 Value | Citation |
| Ylang-Ylang Essential Oil | DPPH Radical Scavenging | 19.5 ± 1.25 µg/mL | [9] |
| Linalyl Acetate | DPPH Radical Scavenging | 82 µg/mL (AChE inhibition) | [10] |
| Bornyl Acetate | DPPH Radical Scavenging | 25.50 ± 0.57 µg/mL | [7] |
| Geranyl Acetate | Not Available | - | - |
| Eugenyl Acetate | Not Available | - | - |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further research.
Anti-inflammatory Activity: Nitric Oxide Assay in RAW 264.7 Macrophages
This protocol is based on the principle that activated macrophages produce nitric oxide (NO), which can be measured as nitrite in the culture supernatant using the Griess reagent.
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 1.5 x 10^5 cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., ylang-ylang essential oil) and incubated for 1 hour.
-
Stimulation: Lipopolysaccharide (LPS) is added to each well (final concentration 1 µg/mL) to induce an inflammatory response, except for the control group.
-
Incubation: The plate is incubated for 24 hours.
-
Nitrite Measurement: 100 µL of cell culture supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid).
-
Absorbance Reading: After 10 minutes of incubation at room temperature in the dark, the absorbance is measured at 540 nm using a microplate reader.
-
Calculation: The nitrite concentration is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
Antimicrobial Activity: Broth Microdilution Assay
This method determines the minimum inhibitory concentration (MIC) of a substance against a specific microorganism.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 CFU/mL.
-
Serial Dilution: The test compound is serially diluted in the broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Controls: Positive (microorganism without test compound) and negative (broth only) controls are included.
-
Incubation: The plate is incubated at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is the lowest concentration of the test compound that completely inhibits visible growth of the microorganism.
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).
-
Preparation of DPPH Solution: A stock solution of DPPH in methanol is prepared.
-
Reaction Mixture: Different concentrations of the test compound are mixed with the DPPH solution in a 96-well plate or cuvettes.
-
Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: The absorbance of the solution is measured at 517 nm.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the sample with the DPPH solution. The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways potentially modulated by this compound and a general experimental workflow for its bioactivity screening.
Caption: Putative Anti-inflammatory Mechanism of this compound via NF-κB Pathway.
Caption: Potential Antioxidant Mechanism of this compound via Nrf2 Pathway.
Caption: General Experimental Workflow for Bioactivity Screening.
References
- 1. Effect of Ylang-Ylang (Cananga odorata Hook. F. & Thomson) Essential Oil on Acute Inflammatory Response In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory activity of linalool and linalyl acetate constituents of essential oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bornyl acetate has an anti-inflammatory effect in human chondrocytes via induction of IL-11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of Ylang-Ylang (Cananga odorata Hook. F. & Thomson) Essential Oil on Acute Inflammatory Response In Vitro and In Vivo [mdpi.com]
- 5. Antibacterial Activity of Selected Essential Oil Compounds Alone and in Combination with β-Lactam Antibiotics Against MRSA Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibacterial and Antivirulence Activities of Acetate, Zinc Oxide Nanoparticles, and Vitamin C Against E. coli O157:H7 and P. aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antioxidant and Antibacterial Activities of the Essential Oil of Moroccan Tetraclinis articulata (Vahl) Masters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial and antioxidant activities of clove essential oil and eugenyl acetate produced by enzymatic esterification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effects of linalyl acetate on oxidative stress, inflammation and endothelial dysfunction: can linalyl acetate prevent mild cognitive impairment? - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Ylangenyl acetate proper disposal procedures
Proper disposal of ylangenyl acetate is critical for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage and dispose of this compound waste in accordance with safety and regulatory standards.
Immediate Safety and Handling Precautions
Before handling this compound, it is essential to be familiar with its properties and the necessary safety measures. Always handle the chemical in a well-ventilated area.[1] Wear appropriate personal protective equipment (PPE), including safety goggles with side-shields, chemical-impermeable gloves, and flame-resistant clothing.[1] An accessible safety shower and eye wash station should be available.[2] Avoid contact with skin and eyes, and prevent the formation of aerosols or dust.[1]
Step-by-Step Disposal Protocol
The proper disposal route for this compound depends on its classification as hazardous or non-hazardous, which can be ambiguous and subject to local regulations and the presence of contaminants. The generator of the waste is responsible for making an accurate hazardous waste determination.[3]
Step 1: Waste Identification and Characterization
-
Pure this compound: Unused or expired this compound that is not contaminated with other substances.
-
Contaminated this compound: this compound mixed with other solvents, reagents, or materials. These mixtures must be treated as hazardous waste if contaminated with a listed hazardous substance.
-
Acutely Hazardous Waste: While some Safety Data Sheets (SDS) classify this compound as a non-hazardous substance or mixture, others for similar compounds highlight aquatic toxicity.[2][4] Given the potential environmental hazards, discharge into the environment must be avoided.[1] It is prudent to consult your institution's Environmental Health & Safety (EHS) department for a formal waste determination.
Step 2: Waste Segregation and Collection
-
Collect this compound waste in a dedicated, suitable, and closed container to await disposal.[1]
-
Do not mix this compound waste with other waste streams unless directed by your EHS department.
-
The container must be clearly labeled with "Hazardous Waste" (if applicable) and the full chemical name, "this compound."
Step 3: Formal Disposal Procedures
-
Hazardous Waste Disposal: If determined to be hazardous, the material must be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] This process must adhere to the Resource Conservation and Recovery Act (RCRA) regulations, which track hazardous waste from "cradle-to-grave".[5] A hazardous waste manifest will be required for off-site transport to a permitted Treatment, Storage, and Disposal Facility (TSDF).[6][7]
-
Non-Hazardous Waste Disposal: If explicitly classified as non-hazardous by your institution, dispose of the substance in accordance with all prevailing country, federal, state, and local regulations.[2] Even if deemed non-hazardous, do not discharge this compound waste to sewer systems or allow it to enter drains or water courses.[1][2]
Step 4: Empty Container Disposal
-
Containers that held this compound can be triple-rinsed with a suitable solvent.[1] The rinsate must be collected and disposed of as chemical waste.
-
After proper cleaning, the container can be offered for recycling or reconditioning.[1] Alternatively, the packaging can be punctured to prevent reuse and then disposed of in a sanitary landfill, if permitted by local regulations.[1]
Spill Management
In the event of a spill, prevent further leakage if it is safe to do so.[1] Remove all sources of ignition and use non-sparking tools.[1] Absorb the spill with an inert, liquid-binding material such as diatomite or universal binders.[2] Collect the contaminated material and place it in a suitable, closed container for disposal.[1] Decontaminate surfaces by scrubbing with alcohol.[2]
Quantitative Data: Chemical Properties
For safe handling and disposal, it is useful to be aware of the chemical's properties.
| Property | Value | Reference |
| Formula | C₁₇H₂₆O₂ | [2] |
| Molecular Weight | 262.387 g/mol | [2] |
| CAS Number | 90039-63-7 | [1][2] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for this compound disposal.
References
- 1. targetmol.com [targetmol.com]
- 2. file.glpbio.com [file.glpbio.com]
- 3. Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection [floridadep.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Hazardous Waste Compliance and Assistance | Missouri Department of Natural Resources [dnr.mo.gov]
- 6. epa.gov [epa.gov]
- 7. Hazardous Waste Management - NYSDEC [dec.ny.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
